molecular formula C13H19NO3 B1609608 [4-(2-Morpholin-4-ylethoxy)phenyl]methanol CAS No. 852180-76-8

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Cat. No.: B1609608
CAS No.: 852180-76-8
M. Wt: 237.29 g/mol
InChI Key: LZRLXLXSGAEQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Morpholin-4-ylethoxy)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Morpholin-4-ylethoxy)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLXLXSGAEQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427639
Record name [4-(2-morpholin-4-ylethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-76-8
Record name 4-[2-(4-Morpholinyl)ethoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-morpholin-4-ylethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the compound [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. The information contained herein is curated to support research, development, and quality control activities. This document is structured to provide not just data, but also the scientific rationale behind the characterization of this molecule.

Molecular Identity and Structure

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol, with the CAS Number 852180-76-8, is a substituted benzyl alcohol derivative.[1][2] Its molecular structure incorporates a morpholine ring linked via an ethoxy bridge to a phenylmethanol core. This unique combination of functional groups dictates its chemical behavior and physical properties.

Molecular Formula: C₁₃H₁₉NO₃[1][2]

Molecular Weight: 237.30 g/mol [1][2]

The structural arrangement, featuring a hydrophilic morpholine moiety and a hydroxyl group, alongside a lipophilic phenyl ring, suggests a compound with amphiphilic characteristics, which is a key consideration in drug development for its influence on solubility and membrane permeability.[3]

HPLC_Workflow cluster_0 HPLC System Solvent Mobile Phase (Aqueous Buffer & Organic Solvent) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Sample Sample Solution in Vial Sample->Injector

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (CAS 852180-76-8). The conformation of a molecule is intrinsically linked to its biological activity, and understanding the three-dimensional arrangement of this compound is paramount for researchers in drug discovery and development. This document will delve into the key structural features of the molecule, explore its conformational flexibility through theoretical analysis, and present detailed, field-proven methodologies for its empirical and computational conformational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationship of this and similar chemical entities.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a small molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional shape or conformation. The ability of a drug candidate to bind to its target protein is a highly specific process governed by principles of molecular recognition, where the ligand's conformation must be complementary to the topology of the binding site.[1] Molecules are not static entities; they are flexible and can adopt various conformations in solution.[1] Therefore, a thorough understanding of the conformational preferences and the energy landscape of a molecule like [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a prerequisite for rational drug design.

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol, with its morpholine, phenyl, and flexible ethoxy linker moieties, presents an interesting case for conformational analysis. The morpholine group is a common pharmacophore in medicinal chemistry, known to enhance aqueous solubility and metabolic stability.[2][3] The overall conformation of this molecule will be dictated by the interplay of steric and electronic effects within and between its constituent fragments. This guide will provide the foundational knowledge and practical methodologies to explore this conformational space.

Molecular Structure and Key Features

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol has the molecular formula C13H19NO3 and a molecular weight of approximately 237.30 g/mol .[4][5][6]

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number852180-76-8[4][5]
Molecular FormulaC13H19NO3[4][5]
Molecular Weight237.30 g/mol [4][6]
PubChem CID7060580[6][7]
SMILESC1=CC(OCCN2CCOCC2)=CC=C1CO[6]

The molecule can be deconstructed into three key fragments, each contributing to its overall conformation:

  • The Morpholine Ring: This six-membered heterocyclic ring typically adopts a stable chair conformation to minimize steric strain.[8][9]

  • The Phenyl Ring: A planar aromatic system.

  • The Ethoxy Linker: A flexible chain connecting the morpholine and phenyl moieties, allowing for considerable rotational freedom.

The key degrees of rotational freedom that define the molecule's conformation are the torsion angles around the C-O and C-C bonds of the ethoxy linker and the bond connecting the linker to the phenyl ring.

Conformational Analysis: A Multi-faceted Approach

A comprehensive understanding of the conformational landscape of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol requires a combination of experimental and computational techniques.

Experimental Determination of Conformation

SCXRD provides the most definitive information about the solid-state conformation of a molecule.[10] This technique can precisely determine bond lengths, bond angles, and torsion angles, offering a high-resolution snapshot of the molecule's three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Causality): The primary and often most challenging step is to grow a single crystal of high quality. This is crucial as the diffraction pattern, and thus the resulting structure, is dependent on the ordered arrangement of molecules within the crystal lattice.

    • Method: Slow evaporation of a saturated solution is a common technique. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find conditions that favor slow, ordered crystal growth over rapid precipitation.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group.

    • The initial electron density map is calculated, and the positions of the atoms are determined.

    • The structural model is refined to best fit the experimental data.

Data Interpretation: The final output is a crystallographic information file (CIF) containing the atomic coordinates, from which the precise conformation of the molecule in the solid state can be visualized and analyzed. It is important to note that the solid-state conformation may not be the only or even the most populated conformation in solution due to packing forces in the crystal.

SCXRD_Workflow

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[11][12][13] By analyzing various NMR parameters, one can deduce information about the average conformation and the dynamics of conformational exchange.

Key NMR Experiments for Conformational Analysis:

  • ¹H NMR Chemical Shifts: The chemical shifts of protons are sensitive to their local electronic environment, which is influenced by the molecular conformation. Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range.[14]

  • ¹H-¹H Coupling Constants (J-coupling): Vicinal coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation. This can be used to determine the preferred rotamers around single bonds.

  • Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide a map of through-space proton-proton proximities, which is invaluable for determining the overall three-dimensional structure.[15]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve a high-purity sample of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer. A key parameter is the mixing time, which needs to be optimized to observe NOEs effectively (typically in the range of 300-800 ms).

  • Data Processing and Analysis:

    • Process the 2D data to generate the NOESY spectrum.

    • Identify cross-peaks, which indicate spatial proximity between the corresponding protons on the two axes. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

Data Interpretation: By identifying key NOE correlations, such as those between the morpholine protons and the ethoxy linker protons, or between the ethoxy linker and the phenyl ring protons, a model of the predominant solution-state conformation can be constructed.

Computational Conformational Analysis

Computational modeling provides a powerful means to explore the entire conformational space of a molecule and to calculate the relative energies of different conformers.[16][17][18][19] Density Functional Theory (DFT) is a robust quantum mechanical method for this purpose.[20][21][22][23]

Workflow for Computational Conformational Analysis:

  • Initial Structure Generation: A 2D structure of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is drawn and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a large number of possible conformers. This is achieved by rotating the rotatable bonds in the molecule.

  • Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each conformer.

  • Analysis of Results: The optimized conformers are ranked by their relative energies. The lowest energy conformers are considered the most likely to be populated at room temperature. The geometric parameters (bond lengths, angles, dihedrals) of these low-energy conformers are then analyzed.

DFT_Workflow

Predicted Conformational Features:

  • Morpholine Ring: The morpholine ring is expected to exist predominantly in a chair conformation.

  • Ethoxy Linker: The C-C and C-O bonds of the ethoxy linker will exhibit a preference for staggered (anti or gauche) conformations to minimize torsional strain.

  • Overall Shape: The molecule is likely to adopt an extended conformation in its lowest energy state, although more folded conformations where the morpholine and phenyl rings are in closer proximity are also possible and may be important for biological activity.

Synthesis of Experimental and Computational Data

The most powerful approach to understanding the conformation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is to integrate the findings from both experimental and computational methods.

  • The solid-state conformation from X-ray crystallography provides a starting point for computational studies.

  • NMR-derived distance restraints (from NOE data) and dihedral angle restraints (from J-couplings) can be used to guide and validate computational models.

  • Computational methods can help to interpret complex NMR spectra and to understand the dynamics of conformational exchange.

Conclusion

This technical guide has outlined the critical importance of understanding the molecular structure and conformation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol for its application in drug discovery. A multi-pronged approach, combining the definitive structural information from single-crystal X-ray diffraction, the solution-state insights from NMR spectroscopy, and the comprehensive energetic and geometric landscape provided by computational modeling, is essential for a complete conformational analysis. The detailed protocols and workflows presented herein provide a robust framework for researchers to elucidate the three-dimensional properties of this and structurally related molecules, ultimately enabling a more rational and efficient drug design process.

References

  • Sabe, V. T., et al. (2016). Computational Methods in Drug Discovery. Methods in Molecular Biology, 1425, 429-450. [Link]

  • ResearchGate. X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link]

  • ResearchGate. Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Iglesias, J., et al. (2018). Computational structure-based drug design: Predicting target flexibility. WIREs Computational Molecular Science, e1367. [Link]

  • Durig, J. R., & Cox, F. O. (1983). Conformational analysis, barriers to internal rotation, and vibrational assignment of p-xylene. Journal of Molecular Structure, 95, 85-102. [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • MDPI. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • Al-Warhi, T. I., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 1-11. [Link]

  • Tormena, C. F., et al. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. (2022). Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process. [Link]

  • ResearchGate. Computational approaches in drug designing. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • American Chemical Society. (2023). Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based Block Copolymers. ACS Applied Polymer Materials. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1576, Monomethylpropion. [Link]

  • National Center for Biotechnology Information. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2829. [Link]

  • Tang, G. (n.d.). Computational Drug Design and Small Molecule Library Design. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15881239, (4-(Phenylethynyl)phenyl)methanol. [Link]

  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. [Link]

  • National Center for Biotechnology Information. (2021). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Crystals, 11(11), 1361. [Link]

  • Clardy, J., & Clardy, J. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 13(5-6), 534–541. [Link]

  • Google Patents.
  • Wikipedia. Density functional theory. [Link]

  • Elguero, J., et al. (1998). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 1998(1), 1. [Link]

  • National Center for Biotechnology Information. (1993). Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy. Journal of medicinal chemistry, 36(11), 1548–1558. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 162524593, Azd9574. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Sargachromenol. [Link]

Sources

Solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility based on its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for determining its solubility in various solvents, designed to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar molecules.

Introduction

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol, with the chemical formula C13H19NO3 and a molecular weight of 237.30 g/mol , is a benzenoid organic compound characterized by a morpholine ring linked via an ethoxy bridge to a phenylmethanol group.[1][2] Its structure suggests a molecule with both hydrophilic and lipophilic regions, indicating that its solubility will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing formulation strategies, bioavailability, and purification processes.[3][4] This guide will delve into the structural aspects that dictate its solubility and provide a robust framework for its empirical determination.

Table 1: Physicochemical Properties of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

PropertyValueSource
CAS Number 852180-76-8[1]
Molecular Formula C13H19NO3[1]
Molecular Weight 237.30 g/mol [1][2]
IUPAC Name [4-(2-morpholin-4-ylethoxy)phenyl]methanol[1]
SMILES OCC1=CC=C(OCCN2CCOCC2)C=C1[1]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol contains several functional groups that will influence its interaction with different solvents.

  • Morpholine Moiety: The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a polar feature.[5][6] The nitrogen atom can act as a hydrogen bond acceptor and is weakly basic.[7] This part of the molecule is expected to contribute to solubility in polar protic solvents like water and alcohols.

  • Ethoxy Linker: The flexible ethoxy chain provides some degree of lipophilicity and can participate in dipole-dipole interactions.

  • Phenylmethanol Group: The benzene ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. The hydroxyl group (-OH) on the benzylic carbon is a key feature, capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents.[8]

Based on this analysis, it is anticipated that [4-(2-Morpholin-4-ylethoxy)phenyl]methanol will exhibit moderate solubility in a range of solvents, with a preference for polar solvents. Its solubility in aqueous solutions is expected to be pH-dependent due to the basic nature of the morpholine nitrogen.

Logical Relationship Diagram: Structural Features and Solvent Interactions

Figure 1: Predicted Solvent Interactions cluster_molecule [4-(2-Morpholin-4-ylethoxy)phenyl]methanol cluster_solvents Solvent Types Molecule Phenyl Ring Hydroxyl Group Ether Linkage Morpholine Ring PolarProtic Polar Protic (e.g., Water, Ethanol) Molecule:f1->PolarProtic H-Bonding (Donor/Acceptor) Molecule:f2->PolarProtic H-Bonding (Acceptor) Molecule:f3->PolarProtic H-Bonding (Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Molecule:f2->PolarAprotic Dipole-Dipole Molecule:f3->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene, Hexane) Molecule:f0->Nonpolar van der Waals

Caption: Predicted interactions between functional groups and solvent types.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium solubility measurement using the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[9][10] This method involves allowing a surplus of the compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (purity ≥95%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard Solution: Accurately weigh a known amount of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to reach equilibrium.[9]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC. Use the peak area from the chromatogram and the calibration curve to determine the concentration of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in the saturated solution.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Figure 2: Shake-Flask Solubility Workflow A 1. Add Excess Compound to Solvent B 2. Equilibrate on Shaker (24-48h at 25°C) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Quantify using Calibration Curve F->G H 8. Report Solubility G->H

Caption: Step-by-step workflow for the shake-flask solubility assay.

Illustrative Solubility Data Table

The following table is a hypothetical representation of the expected solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in various solvents based on its chemical structure. Actual experimental values should be determined using the protocol above.

Table 2: Predicted Solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol at 25 °C

SolventSolvent TypePredicted Solubility (mg/mL)
Water (pH 7.0)Polar ProticSparingly Soluble
EthanolPolar ProticSoluble
MethanolPolar ProticFreely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble
AcetonePolar AproticSoluble
TolueneNonpolarSlightly Soluble
HexaneNonpolarInsoluble

Factors Influencing Solubility

Several factors beyond the choice of solvent can significantly impact the measured solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

  • pH: In aqueous solutions, the solubility is expected to increase at lower pH values due to the protonation of the basic morpholine nitrogen, forming a more soluble salt.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined empirically.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used in the solubility studies.

  • Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized, high-purity sample is essential.

Conclusion

While specific, publicly available solubility data for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is limited, a thorough understanding of its molecular structure allows for a strong theoretical prediction of its solubility behavior. This guide provides the necessary framework for researchers to empirically determine the solubility of this compound in a scientifically rigorous and reproducible manner. The detailed experimental protocol, grounded in established methodologies, serves as a practical tool for generating the critical data needed for informed decisions in pharmaceutical research and development.

References

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Phenylethynyl)phenyl)methanol. PubChem. [Link]

  • ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • National Center for Biotechnology Information. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. IARC Monographs. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • National Center for Biotechnology Information. (2005). The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. PubMed. [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. [Link]

  • National Center for Biotechnology Information. (2007). In vitro cytotoxicity of Phortress against colorectal cancer. PubMed. [Link]

  • Organic Communications. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Morpholineethanol, alpha-phenyl-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol. PubChem. [Link]

Sources

In Silico Prediction of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol Activity: A Technical Guide to Virtual Screening as a Potential PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth walkthrough of the in silico methodologies used to predict the biological activity of the novel chemical entity, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. Given the prevalence of the morpholine scaffold in kinase inhibitors, this guide presents a hypothetical yet scientifically rigorous case study exploring the potential of this compound as an inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a critical target in oncology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for leveraging computational tools to accelerate early-stage drug discovery. We will delve into the core principles and detailed protocols for Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore hypothesis generation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates and substantial financial investment.[1] Computational, or in silico, approaches have emerged as indispensable tools in modern drug discovery, offering a rational and cost-effective means to prioritize promising candidates and mitigate late-stage failures.[2] By simulating molecular interactions and predicting biological activities, these methods allow for the rapid screening of vast chemical libraries and the optimization of lead compounds before committing to resource-intensive laboratory synthesis and testing.

The subject of this guide, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, is a molecule of interest due to its structural features, notably the morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive compounds to enhance properties such as aqueous solubility and metabolic stability. Furthermore, numerous morpholine-containing compounds have demonstrated significant biological activities, including anticancer and kinase inhibitory effects. This precedent provides a strong rationale for investigating the potential of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol against a relevant biological target.

For this case study, we have selected Phosphoinositide 3-kinase alpha (PI3Kα) as the hypothetical target. The PI3K signaling pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention.[3] The catalytic subunit of PI3Kα, p110α, is encoded by the PIK3CA gene, which is one of the most frequently mutated oncogenes in human cancers.[1][4] This guide will provide a comprehensive, step-by-step framework for predicting the inhibitory activity of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol against PI3Kα.

Foundational Knowledge: The Target and the Compound

A successful in silico investigation begins with a thorough understanding of both the biological target and the small molecule of interest.

The Biological Target: Phosphoinositide 3-kinase alpha (PI3Kα)

PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, survival, and metabolism. It is a heterodimer composed of a catalytic subunit (p110α) and a regulatory subunit (p85α).[1] The catalytic subunit possesses the kinase domain responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling pathways, including the Akt/mTOR pathway.

For our in silico studies, a high-resolution crystal structure of the target protein is paramount. The Protein Data Bank (PDB) is a public repository of experimentally determined 3D structures of biological macromolecules.[3] For this guide, we will utilize the crystal structure of human PI3Kα (PDB ID: 4L1B), which is co-crystallized with an inhibitor, providing valuable information about the binding site.[3]

The Compound of Interest: [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

A comprehensive profile of the molecule is essential for accurate in silico prediction.

Property Value Source
IUPAC Name [4-(2-Morpholin-4-ylethoxy)phenyl]methanol-
CAS Number 852180-76-8-
Molecular Formula C13H19NO3-
Molecular Weight 237.30 g/mol -
Canonical SMILES C1COCCN1CCOC2=CC=C(C=C2)COPubChem

The 2D and 3D structures of the compound are fundamental inputs for all subsequent computational analyses. These can be generated from its SMILES string using cheminformatics software.

Predictive Modeling Workflow: A Multi-faceted Approach

A robust in silico assessment relies on a combination of complementary techniques. This guide will detail a workflow that integrates QSAR modeling, molecular docking, and pharmacophore analysis to build a comprehensive picture of the potential activity of our compound of interest.

G cluster_0 Data Acquisition & Preparation cluster_1 In Silico Prediction Methodologies cluster_2 Analysis & Hypothesis Generation cluster_3 ADMET Prediction Compound of Interest Compound of Interest Molecular Docking Molecular Docking Compound of Interest->Molecular Docking ADMET Prediction ADMET Prediction Compound of Interest->ADMET Prediction Target Selection (PI3Kα) Target Selection (PI3Kα) Protein Structure (PDB) Protein Structure (PDB) Target Selection (PI3Kα)->Protein Structure (PDB) Bioactivity Data (ChEMBL) Bioactivity Data (ChEMBL) QSAR Modeling QSAR Modeling Bioactivity Data (ChEMBL)->QSAR Modeling Pharmacophore Modeling Pharmacophore Modeling Bioactivity Data (ChEMBL)->Pharmacophore Modeling Protein Structure (PDB)->Molecular Docking Predicted Activity Predicted Activity QSAR Modeling->Predicted Activity Binding Mode Analysis Binding Mode Analysis Molecular Docking->Binding Mode Analysis Pharmacophoric Features Pharmacophoric Features Pharmacophore Modeling->Pharmacophoric Features Final Assessment Final Assessment Predicted Activity->Final Assessment Binding Mode Analysis->Final Assessment Pharmacophoric Features->Final Assessment ADMET Profile ADMET Profile ADMET Profile->Final Assessment ADMET Prediction->ADMET Profile

Figure 1: Integrated workflow for in silico activity prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] By identifying the physicochemical properties and structural features that are critical for activity, a predictive model can be built to estimate the activity of novel compounds.

  • Data Curation:

    • A dataset of known PI3Kα inhibitors with their corresponding IC50 values (a measure of inhibitory potency) is retrieved from the ChEMBL database.[6][7]

    • The data is carefully curated to ensure consistency in assay conditions and activity units. IC50 values are converted to their logarithmic scale (pIC50) for a more uniform distribution.

    • The dataset is divided into a training set (typically 70-80% of the data) for model building and a test set for external validation.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, a wide range of molecular descriptors are calculated using software such as PaDEL-Descriptor or RDKit. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

  • Model Building and Validation:

    • A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest or support vector machines, is used to build the QSAR model using the training set.

    • The model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques. Key statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are assessed.

  • Activity Prediction for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol:

    • The same set of molecular descriptors is calculated for our compound of interest.

    • The validated QSAR model is then used to predict the pIC50 value of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol against PI3Kα.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[6] It is a powerful tool for understanding the binding mode of a ligand and for estimating its binding affinity.

  • Receptor and Ligand Preparation:

    • The crystal structure of PI3Kα (PDB ID: 4L1B) is downloaded from the PDB.

    • Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms and appropriate charges are added to the protein structure using software like AutoDockTools.[8]

    • The 3D structure of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is prepared by assigning appropriate atom types and charges.

  • Binding Site Definition:

    • The active site of PI3Kα is defined based on the location of the co-crystallized inhibitor in the PDB structure. A grid box is generated around this site to encompass the potential binding region.

  • Docking Simulation:

    • The docking simulation is performed using a program like AutoDock Vina.[5][9] The software explores various conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results:

    • The predicted binding poses are analyzed to identify the most favorable conformation.

    • The interactions between the ligand and the key amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Chimera. This provides insights into the molecular basis of the predicted binding.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its biological activity. Pharmacophore modeling can be used to identify novel compounds with similar features that are likely to be active.

  • Ligand Set Preparation:

    • A set of structurally diverse and potent PI3Kα inhibitors is selected from the ChEMBL database.

  • Pharmacophore Hypothesis Generation:

    • The 3D structures of the selected ligands are aligned, and common chemical features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings are identified.

    • Software like PharmaGist or LigandScout is used to generate pharmacophore hypotheses that represent the spatial arrangement of these key features.

  • Pharmacophore Validation:

    • The generated pharmacophore models are validated by their ability to distinguish between known active and inactive compounds.

  • Mapping of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol:

    • The 3D structure of our compound of interest is mapped onto the validated pharmacophore model to assess its fit. A good fit suggests that the compound possesses the necessary features for binding to PI3Kα.

ADMET Prediction: A Critical Step in Early-Stage Assessment

Favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. Predicting these properties in silico can help to identify potential liabilities early in the drug discovery process.

A variety of online tools and web servers are available for ADMET prediction, such as ADMETlab and SwissADME.[10] For [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, we would predict a range of properties, including:

  • Absorption: Caco-2 permeability, human intestinal absorption.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Renal organic cation transporter substrate.

  • Toxicity: Ames mutagenicity, hepatotoxicity.

The predicted ADMET profile provides a valuable assessment of the "drug-likeness" of the compound.

Synthesis of Results and Concluding Remarks

The in silico prediction of the biological activity of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol as a potential PI3Kα inhibitor provides a comprehensive, multi-faceted assessment. The QSAR model offers a quantitative prediction of its inhibitory potency, while molecular docking reveals its potential binding mode and key interactions within the enzyme's active site. Pharmacophore modeling further corroborates its potential by assessing its structural similarity to known PI3Kα inhibitors. Finally, the ADMET prediction provides crucial insights into its drug-like properties.

It is imperative to emphasize that in silico predictions are hypotheses that require experimental validation. However, by leveraging these powerful computational tools, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the discovery of novel therapeutics. This guide provides a robust and adaptable framework for the in silico evaluation of novel chemical entities, paving the way for a more efficient and rational drug discovery process.

References

  • 3D-QSAR, Virtual Screening, Docking and Design of Dual PI3K/mTOR Inhibitors with Enhanced Antiproliferative Activity. (2025). ResearchGate. Retrieved from [Link]

  • ChEMBL. (n.d.). EMBL-EBI. Retrieved from [Link]

  • PIK3CA Gene - Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha. (n.d.). GeneCards. Retrieved from [Link]

  • Crystal Structure of p110alpha complexed with niSH2 of p85alpha. (2014). RCSB PDB. Retrieved from [Link]

  • Development of Multi-Target Chemometric Models for the Inhibition of Class I PI3K Enzyme Isoforms: A Case Study Using QSAR-Co Tool. (2019). National Institutes of Health. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

  • OpenPharmaco: Open-source protein-based pharmacophore modeling software. (n.d.). GitHub. Retrieved from [Link]

  • Chemical structures of PI3Kα inhibitors together with their biological activity (IC50) for HipHop run. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of PIK3CA with covalent inhibitor 19. (2022). RCSB PDB. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). National Institutes of Health. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). National Institutes of Health. Retrieved from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

  • QSAR modeling and structure based virtual screening of new PI3K/mTOR inhibitors as potential anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of PIK3CA with covalent inhibitor 19. (2022). Protein Data Bank Japan. Retrieved from [Link]

  • Isolated p110a subunit of PI3Ka provides a platform for structure-based drug design. (2014). RCSB PDB. Retrieved from [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2025). MDPI. Retrieved from [Link]

  • OPERA models. (n.d.). Toolbox Repository. Retrieved from [Link]

  • Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations. (2024). National Institutes of Health. Retrieved from [Link]

  • Basic docking. (n.d.). Autodock Vina Documentation. Retrieved from [Link]

  • Assay and Activity Questions. (2026). ChEMBL Interface Documentation. Retrieved from [Link]

  • What is the best free software for Pharmacophore mapping? (2014). ResearchGate. Retrieved from [Link]

  • Phosphatidylinositol 3-kinase (PI3Kα) inhibitor pharmacophore model... (n.d.). ResearchGate. Retrieved from [Link]

  • Computational-guided approach for identification of PI3K alpha inhibitor in the treatment of hepatocellular carcinoma by virtual screening and water map analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Crystal structure of the RRAS2-p110alpha complex. (2025). RCSB PDB. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • PharmQSAR - 3D QSAR Software Package. (n.d.). Pharmacelera. Retrieved from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved from [Link]

  • QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. (2019). ACS Publications. Retrieved from [Link]

  • The ChEMBL bioactivity database: an update. (2013). National Institutes of Health. Retrieved from [Link]

  • Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • PharmMapper. (2024). ecust. Retrieved from [Link]

  • p110α. (n.d.). Wikipedia. Retrieved from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]

  • Developing new PI3Kγ inhibitors by combining pharmacophore modeling, molecular dynamic simulation, molecular docking, fragment-based drug design, and virtual screening. (n.d.). PubMed. Retrieved from [Link]

  • Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery. (2024). Medium. Retrieved from [Link]

  • PI3Ka H1047R co-crystal structure with inhibitor in cryptic pocket near H1047R (compound 12). (2024). RCSB PDB. Retrieved from [Link]

  • 3D-QSAR.com | Online 3D QSAR Platform. (n.d.). 3D-QSAR.com. Retrieved from [Link]

  • PMapper - 3D pharmacophore hashes. (n.d.). QSAR4U. Retrieved from [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. Retrieved from [Link]

  • Pharmacophore modeling and 3D-QSAR analysis of phosphoinositide 3-kinase p110alpha inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • PI3Kα inhibitor pharmacophore model with (1) and (2) depicted in green... (n.d.). ResearchGate. Retrieved from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved from [Link]

  • Identification of natural product as selective PI3Kα inhibitor against NSCLC: multi-ligand pharmacophore modeling, molecular docking, ADME, DFT, and MD simulations. (n.d.). PubMed. Retrieved from [Link]

Sources

The Unseen Scaffolding: A Technical Guide to [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted cancer therapy, the journey from a conceptual molecular target to a clinical candidate is paved with intricate synthetic chemistry. Often, the most celebrated molecules are the final active pharmaceutical ingredients (APIs). This guide, however, shifts the focus to a crucial, yet often overlooked, component of this journey: the intermediate. We present an in-depth technical exploration of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a pivotal building block in the synthesis of advanced kinase inhibitors. This document will elucidate its implicit discovery through its application, detail its synthesis with field-proven insights, and contextualize its significance within the broader narrative of oncological drug development. For the intended audience of researchers, scientists, and drug development professionals, this guide aims to be a definitive resource on this key molecular scaffold.

Introduction: The Strategic Importance of a Phenylmethanol Precursor

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol, while not a therapeutic agent itself, represents a masterful piece of molecular architecture in the design of targeted therapies. Its true significance is revealed not in its own biological activity, but in its role as a key intermediate in the synthesis of potent kinase inhibitors, most notably the Src kinase inhibitor, Tirbanibulin (formerly KX-01), developed by Athenex, Inc.[1][2]. The strategic incorporation of the morpholinoethoxy and phenylmethanol moieties into a single, versatile building block underscores a sophisticated understanding of medicinal chemistry principles aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

The morpholine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, frequently employed to enhance aqueous solubility, improve metabolic stability, and modulate the pKa of a molecule, thereby favorably impacting its absorption, distribution, metabolism, and excretion (ADME) profile[3][4][5]. The phenylmethanol group, in turn, provides a reactive handle for further molecular elaboration, allowing for the facile construction of complex molecular frameworks. This guide will delve into the synthesis and application of this critical intermediate, providing the technical detail necessary for its utilization in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference
IUPAC Name [4-(2-morpholin-4-ylethoxy)phenyl]methanol
CAS Number 852180-76-8
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane[6][7]

Synthesis of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol: A Tale of Two Pathways

The discovery and development of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is intrinsically linked to the synthetic campaigns targeting novel kinase inhibitors. While a singular "discovery" paper for this intermediate is not present in the literature, its preparation can be logically deduced through two primary, reliable synthetic strategies. The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Williamson Ether Synthesis and Subsequent Reduction

This is a robust and widely applicable two-step approach commencing with the readily available 4-hydroxybenzaldehyde.

Workflow for Synthesis Pathway A

A 4-Hydroxybenzaldehyde D 4-(2-Morpholinoethoxy)benzaldehyde A->D Williamson Ether Synthesis B 4-(2-Chloroethyl)morpholine B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D F [4-(2-Morpholin-4-ylethoxy)phenyl]methanol D->F Reduction E Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol) E->F

Caption: Synthesis of the target intermediate via Williamson ether synthesis followed by aldehyde reduction.

Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture. The hydrochloride salt is often used for its stability and can be neutralized in situ or used with an additional equivalent of base.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The Williamson ether synthesis is a classic and reliable method for forming ether linkages[8][9][10].

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into water. The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(2-morpholinoethoxy)benzaldehyde. Purification can be achieved by column chromatography on silica gel.

Step 2: Reduction to [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

  • Dissolution: Dissolve the 4-(2-morpholinoethoxy)benzaldehyde (1.0 eq) obtained from the previous step in a protic solvent such as methanol or ethanol.

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones[1][11][12][13][14].

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Isolation: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. The product can then be extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. The product can be further purified by recrystallization if necessary.

Pathway B: Etherification of a Pre-existing Benzyl Alcohol

This alternative route begins with 4-hydroxybenzyl alcohol, directly forming the ether linkage on the phenolic hydroxyl group.

Workflow for Synthesis Pathway B

A 4-Hydroxybenzyl Alcohol D [4-(2-Morpholin-4-ylethoxy)phenyl]methanol A->D Williamson Ether Synthesis B 4-(2-Chloroethyl)morpholine B->D C Base (e.g., NaH) Solvent (e.g., THF) C->D

Caption: Direct synthesis of the target intermediate via Williamson ether synthesis.

  • Deprotonation: To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C. The use of a strong base is necessary to deprotonate the phenolic hydroxyl group in the presence of the less acidic benzylic alcohol.

  • Alkylation: After the evolution of hydrogen gas ceases, add 4-(2-chloroethyl)morpholine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC or HPLC.

  • Work-up and Purification: Upon completion, cool the reaction and carefully quench with water. Extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

Application in the Synthesis of Tirbanibulin (KX-01): A Case Study

The primary utility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is as a precursor to more complex molecules. A prominent example is its use in the synthesis of Tirbanibulin, a dual inhibitor of tubulin polymerization and Src kinase signaling, which has been approved for the topical treatment of actinic keratosis[2][15][16][17][18].

The synthesis of Tirbanibulin involves the coupling of a pyridine derivative with the phenyl ring of our intermediate. The initial step in this sequence is typically the conversion of the benzylic alcohol of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol to a more reactive species, such as a benzyl halide, to facilitate a subsequent coupling reaction.

Synthetic Pathway to Tirbanibulin

cluster_0 Intermediate Synthesis cluster_1 Final Product Assembly A [4-(2-Morpholin-4-ylethoxy)phenyl]methanol C 4-(2-Morpholinoethoxy)benzyl chloride A->C Halogenation B Halogenating Agent (e.g., SOCl₂) B->C F Tirbanibulin (KX-01) C->F Suzuki or similar coupling followed by amidation D Pyridinylacetic acid derivative D->F E Coupling & Amidation E->F RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src Downstream Downstream Effectors (e.g., FAK, STAT3, Akt) Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis Tirbanibulin Tirbanibulin (KX-01) Tirbanibulin->Src Inhibition

Caption: Simplified representation of the Src kinase signaling pathway and the inhibitory action of Tirbanibulin.

Conclusion

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol stands as a prime example of a meticulously designed synthetic intermediate that plays a critical, albeit behind-the-scenes, role in the development of modern therapeutics. Its synthesis, achievable through reliable and scalable chemical transformations, provides a robust platform for the creation of complex molecular architectures. The strategic incorporation of the morpholine and phenylmethanol moieties endows the final drug molecules with desirable pharmacokinetic properties and allows for versatile synthetic elaboration. As the field of kinase inhibitor research continues to expand, the principles embodied in the design and application of such key intermediates will undoubtedly remain central to the discovery of the next generation of targeted therapies. This guide provides a comprehensive technical foundation for the understanding and utilization of this important building block in the ongoing quest for more effective treatments for cancer and other diseases.

References

  • Current time information in Erie County, US. Google.
  • Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boulos, S., & Haddad, M. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(5), e1800329. [Link]

  • Koptyra, M., & Cierniak, A. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Journal of oncology, 2012, 501068. [Link]

  • US Patent No. US10669236B2. (2020). Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.
  • Ogliaruso, M. A., & Wolfe, J. F. (2011). Williamson Ether Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Nogueira, V., & Lacouture, M. E. (2022). Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action. Clinical, cosmetic and investigational dermatology, 15, 2397–2405. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]...

  • Nogueira, V., & Lacouture, M. E. (2025). Tirbanibulin 1% Ointment: The Mechanism of Action of a Novel Topical Therapy for Actinic Keratosis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]...

  • Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of signal transduction, 9(4-5), 199–208. [Link]

  • Tsolaki, E., & Gavalas, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346–366. [Link]

  • Synapse, P. (2024, June 14). What is Tirbanibulin used for?. Patsnap. Retrieved from [Link]

  • Preparation of 4-hydroxybenzyl alcohol. PrepChem.com. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Proto-oncogene tyrosine-protein kinase Src. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Kaur, H., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • WO Patent No. WO2007138613A2. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Li, Z., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(34), 13481-13485.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • DermNet. (n.d.). Tirbanibulin ointment. Retrieved from [Link]

  • Summy, J., & Gallick, G. E. (2003). Src kinases as therapeutic targets for cancer. Expert opinion on therapeutic targets, 7(5), 623–637. [Link]

  • Ialongo, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2713.
  • US Patent No. US9029421B2. (2015). Process for the synthesis of arformoterol. Google Patents.
  • Sharma, A., et al. (2024).
  • Caselli, E., et al. (2022). The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. International Journal of Molecular Sciences, 23(19), 11843.
  • Wang, Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 196, 709–713. [Link]

  • Williamson Ether Synthesis. Utah Tech University. (n.d.). Retrieved from [Link]

  • Almirall. (2020, December 15). Almirall announces FDA approval of Klisyri® (tirbanibulin), a new innovative topical treatment for actinic keratosis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]

  • US Patent No. US10669236B2. (2020). Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.

Sources

A Researcher's Guide to Sourcing and Validating [4-(2-Morpholin-4-ylethoxy)phenyl]methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Versatility of the Morpholine Moiety in Drug Design

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile scaffold for interacting with biological targets. [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (CAS No. 852180-76-8) is a prime example of a morpholine-containing building block that has gained significant traction in drug discovery programs. Its structure combines the beneficial morpholine ring with a reactive benzyl alcohol, making it an ideal starting point for the synthesis of a wide array of more complex molecules, particularly kinase inhibitors.

The strategic importance of this intermediate lies in its frequent appearance in the structure of molecules targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] As such, the development of potent and selective PI3K inhibitors is a major focus of oncology research, and reliable access to high-quality intermediates like [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is paramount.[3]

Part 1: Sourcing [4-(2-Morpholin-4-ylethoxy)phenyl]methanol: A Comparative Analysis of Commercial Suppliers

The selection of a reliable supplier is a critical first step in any research endeavor. The purity and integrity of starting materials directly impact the success and reproducibility of synthetic efforts and biological assays. For a specialized intermediate such as [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, it is essential to source from reputable suppliers who can provide comprehensive quality documentation.

Below is a comparative table of prominent commercial suppliers offering this compound for research purposes.

SupplierTypical PurityAvailable QuantitiesNotes
Thermo Scientific ≥97%250 mg, 1 gOften available through Fisher Scientific, providing a broad distribution network.[4]
Santa Cruz Biotechnology Not specified (lot-specific)InquireMarketed for proteomics research applications; researchers should request lot-specific CoA.[5]
Aceschem ≥95%InquireProvides access to NMR, MSDS, and CoA documentation upon request.[6]
Atomaxchem ≥95%1 gLists availability of COA and MSDS.[7]
Key Organics >97%InquireA well-established supplier of chemical intermediates for drug discovery.
Amadis Chemical 97%InquireProvides access to a range of quality control documents.[8]

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Inquire about the analytical techniques used for quality control and request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. A comprehensive CoA should include not only the purity as determined by a primary method like HPLC or GC but also identity confirmation via techniques such as ¹H NMR and mass spectrometry.

Caption: Workflow for selecting a reputable supplier.

Part 2: In-house Quality Control and Validation: A Self-Validating System

Upon receipt of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. This step is a cornerstone of good laboratory practice and scientific integrity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol would exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, the morpholine ring protons, and the ethoxy linker protons. The integration of these signals should correspond to the number of protons in each environment.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.4 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Benzylic Protons: A singlet around δ 4.6 ppm for the -CH₂OH group.

  • Ethoxy Protons: Two triplets, one for the -OCH₂- group and one for the -NCH₂- group of the ethoxy linker.

  • Morpholine Protons: Two multiplets corresponding to the -NCH₂- and -OCH₂- protons of the morpholine ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. Key signals to look for include the benzylic carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the ethoxy and morpholine moieties.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically >1024 scans).

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the TMS signal (δ 0.00 ppm). Compare the obtained chemical shifts, coupling constants, and integration values with expected values for the structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A well-developed reversed-phase HPLC method can separate the main compound from potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common mobile phase system for such compounds.

    • Gradient Example: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of the phenyl ring, a wavelength of 254 nm is generally appropriate. A photodiode array (PDA) detector can be used to assess peak purity.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Caption: In-house quality control workflow for received chemical intermediates.

Part 3: Applications in Research and Drug Development

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The morpholine moiety often serves to improve solubility and can form key hydrogen bonds with the target protein, while the benzyl alcohol provides a convenient handle for further chemical elaboration.

A significant application of this building block is in the synthesis of inhibitors of the PI3K pathway. The morpholine group is a common feature in many PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket. For example, in the development of selective PI3Kα inhibitors, derivatives of 4-morpholino-2-phenylquinazolines have shown high potency.[9] While not a direct precursor in this specific published example, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol provides a similar structural motif that medicinal chemists can utilize to explore structure-activity relationships in this and other kinase families.

The synthesis of such inhibitors often involves the conversion of the benzyl alcohol to a more reactive functional group, such as a halide or a sulfonate, followed by a coupling reaction with a heterocyclic core. Alternatively, the alcohol can be oxidized to an aldehyde to participate in reductive amination reactions.

Caption: Synthetic utility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in drug discovery.

Conclusion

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a valuable and versatile building block for researchers in drug discovery and development. A thorough evaluation of commercial suppliers, coupled with rigorous in-house quality control, is essential to ensure the reliability and reproducibility of research outcomes. The strategic application of this intermediate, particularly in the synthesis of kinase inhibitors, underscores its importance in the ongoing quest for novel therapeutics. By following the principles of due diligence in sourcing and validation outlined in this guide, researchers can confidently incorporate this key molecule into their synthetic workflows.

References

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.[9]

  • Knight, Z. A., & Shokat, K. M. (2007). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current opinion in chemical biology, 11(4), 368-376.[3]

  • Marone, R., Cmiljanovic, V., Giese, B., & Wymann, M. P. (2008). Targeting signal transduction in cancer and inflammation. Current opinion in pharmacology, 8(4), 435-442.[1]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.[10]

  • Key Organics Limited. Product Listing. ChemBuyersGuide.com. [Link]

  • Thorpe, L. M., et al. (2014). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 18(1), 248-254.[11]

  • Vasilev, A. A., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(9), 1478.[12]

  • Yuan, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6088.[13]

  • Zunder, E. R., et al. (2008). Discovery of a potent and selective inhibitor of the phosphoinositide 3-kinase p110δ isoform. Bioorganic & medicinal chemistry letters, 18(11), 3329-3333.[2]

Sources

An In-depth Technical Guide to the Safe Handling of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a morpholine derivative of interest in pharmaceutical research and development, requires careful handling due to its potential health hazards. This in-depth guide provides a comprehensive overview of the known safety information, outlines detailed protocols for its safe handling, storage, and disposal, and establishes clear emergency procedures. Synthesizing data from authoritative safety data sheets and general principles of chemical hygiene, this whitepaper serves as an essential resource for laboratory personnel to mitigate risks and ensure a safe working environment. While specific quantitative toxicological data for this compound is not extensively available, the guidelines presented are grounded in its identified hazards, including acute oral toxicity, skin corrosivity, and potential for serious eye damage.

Compound Profile and Known Hazards

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a substituted phenylmethanol containing a morpholine ether moiety. Its chemical structure suggests potential biological activity, making it a valuable compound in drug discovery. However, this structure also necessitates a thorough understanding of its potential hazards.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This information is crucial for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
CAS Number 852180-76-8[1]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.30 g/mol [1]
Appearance Information not available (likely a solid)
Purity Typically >97%[1]
Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.

It is imperative that all personnel handling this compound are fully aware of these classifications and the associated risks. The causality behind these hazards likely stems from the reactivity of the morpholine and phenylmethanol groups, which can interact with biological tissues.

Prudent Practices for Safe Handling

A multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazardous substance.

  • Chemical Fume Hood: All handling of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of any dust or aerosols, which may cause respiratory irritation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for procedural safety.

Experimental Workflow for Handling [4-(2-Morpholin-4-ylethoxy)phenyl]methanol:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of the compound.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are critical to prevent direct contact with the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact which can lead to severe burns. Regularly inspect gloves for any signs of degradation or puncture.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect the skin from accidental spills.
Respiratory Protection Not typically required when handled in a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent respiratory tract irritation.

Storage and Disposal

Proper storage and disposal are integral to the lifecycle management of this chemical and for maintaining a safe laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents.

  • Store in a designated corrosives cabinet.

Disposal
  • All waste containing [4-(2-Morpholin-4-ylethoxy)phenyl]methanol must be considered hazardous waste.

  • Dispose of in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • Use a licensed professional waste disposal service.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency situation can significantly mitigate harm.

Spill Response

Emergency Spill Response Workflow:

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_alert Alert Colleagues and Supervisor spill_evacuate->spill_alert spill_ppe Don Appropriate PPE for Cleanup spill_alert->spill_ppe spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_neutralize Neutralize if Safe and Appropriate spill_contain->spill_neutralize spill_collect Collect Residue into a Hazardous Waste Container spill_neutralize->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_report Report the Incident spill_decontaminate->spill_report

Caption: A clear workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a valuable tool in research and development, its inherent hazards demand a rigorous and proactive approach to safety. By understanding the compound's profile, implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can confidently and safely work with this chemical. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are paramount to protecting the health and well-being of all laboratory personnel.

References

Sources

Methodological & Application

Application Note & Protocol: Characterizing the Cellular Effects of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

The morpholine moiety is a key feature in a multitude of biologically active compounds, including several kinase inhibitors that have progressed to clinical use. One such class of inhibitors targets the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that governs cell proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

This document provides a comprehensive experimental framework for the initial characterization of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol , a compound with structural similarities to known PI3K inhibitors.[1] The following protocols are designed to be a self-validating system, guiding researchers through a logical progression of experiments to assess the compound's impact on cell viability, its potential to induce apoptosis, and its mechanism of action via modulation of the PI3K signaling pathway.

PART 1: Foundational Analysis - Cell Viability and Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a working concentration range. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Rationale for Experimental Design

We will employ a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. This is crucial for designing subsequent mechanistic studies. A broad range of concentrations will be tested to capture the full dose-response curve.

Table 1: Recommended Cell Lines for Initial Screening
Cell LineCancer TypeRationale for Selection
MCF-7 Breast CancerPIK3CA mutant, highly dependent on the PI3K pathway.
PC-3 Prostate CancerPTEN-null, leading to constitutive PI3K activation.
A549 Lung CancerWild-type for PIK3CA and PTEN, serves as a control.
HEK293T Normal Embryonic KidneyNon-cancerous cell line to assess general cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in sterile DMSO. Further dilute in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO alone).

  • Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each cell line at each time point. A significant decrease in viability in the cancer cell lines, particularly MCF-7 and PC-3, compared to the non-cancerous HEK293T cells would suggest a potential therapeutic window.

PART 2: Mechanistic Insights - Apoptosis Induction

A common mechanism of action for anti-cancer agents is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[6][7]

Rationale for Experimental Design

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[7] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[6]

Experimental Workflow for Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis seed Seed Cells treat Treat with Compound (IC50 concentration) seed->treat incubate Incubate for 24h treat->incubate harvest Harvest Cells incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate in Dark stain->incubate_stain flow Analyze by Flow Cytometry incubate_stain->flow quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) flow->quantify

Figure 1: Workflow for Annexin V/PI Apoptosis Assay.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Seed cells in 6-well plates and treat with [4-(2-Morpholin-4-ylethoxy)phenyl]methanol at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

PART 3: Delving Deeper - Signaling Pathway Analysis

Based on the structural similarities to known PI3K inhibitors, a key mechanistic question is whether [4-(2-Morpholin-4-ylethoxy)phenyl]methanol affects the PI3K/Akt signaling pathway. Western blotting is a powerful technique to assess changes in the protein levels and phosphorylation status of key signaling molecules.[10][11]

Rationale for Experimental Design

We will examine the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in phosphorylated Akt (p-Akt) upon treatment with the compound would provide strong evidence for PI3K pathway inhibition. We will probe for both total Akt and p-Akt to ensure that any observed decrease in p-Akt is not due to a decrease in the total amount of Akt protein.

Signaling Pathway of Interest

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound [4-(2-Morpholin-4-ylethoxy) phenyl]methanol Compound->PI3K Inhibits

Figure 2: The PI3K/Akt Signaling Pathway.

Protocol 3: Western Blotting for PI3K/Akt Pathway Proteins
  • Cell Lysis: Treat cells with the compound at the IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PART 4: Gene Expression Analysis - Corroborating Apoptosis

To further validate the induction of apoptosis, we will analyze the expression of key apoptosis-related genes using quantitative real-time PCR (qPCR).[12][13]

Rationale for Experimental Design

We will measure the mRNA levels of pro-apoptotic genes (e.g., Bax, Bad) and anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).[14] An increase in the ratio of pro- to anti-apoptotic gene expression would provide further evidence that the compound induces apoptosis.

Table 2: Target Genes for qPCR Analysis
GeneFunctionExpected Change with Treatment
Bax Pro-apoptoticUpregulation
Bcl-2 Anti-apoptoticDownregulation
Caspase-3 Executioner caspaseUpregulation
Caspase-9 Initiator caspaseUpregulation
GAPDH Housekeeping geneNo change
Protocol 4: Quantitative PCR for Apoptosis-Related Genes
  • RNA Extraction: Treat cells with the compound at the IC50 concentration for 24 hours and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[12]

  • qPCR: Perform qPCR using SYBR Green master mix and primers for the target genes.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene GAPDH.[12]

Conclusion and Future Directions

This application note provides a comprehensive and logically structured guide for the initial cellular characterization of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. By following these protocols, researchers can obtain critical data on the compound's cytotoxic effects, its ability to induce apoptosis, and its potential mechanism of action through the PI3K/Akt signaling pathway. Positive results from these assays would warrant further investigation, including in vivo studies, to fully elucidate the therapeutic potential of this novel compound.

References

  • Bio-protocol. (n.d.). Apoptotic-related genes expression. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Hassan, M. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1733. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Li, X., et al. (2018). Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells. Journal of Cellular and Molecular Medicine, 22(10), 4847-4859. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(6), 342-352. [Link]

  • ResearchGate. (2018, February 28). Which gene expression should I check by qPCR for confirmation of apoptosis?. Retrieved from [Link]

  • protocols.io. (n.d.). Immunocytochemistry Staining for Methanol Fixed Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 121-131). Humana Press, Totowa, NJ. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hiemstra, I., et al. (2021). Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction. Reproductive Biology and Endocrinology, 19(1), 1-13. [Link]

  • Kim, J. Y., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4811. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • ResearchGate. (2013, October 20). Which is the best conditions for methanol fixation of microtubules?. Retrieved from [Link]

  • Lu, R., et al. (2014). Advances in measuring apoptosis: A robust, highly sensitive and specific qPCR-based protocol for absolute quantitation of apoptotic DNA. Apoptosis, 19(7), 1137-1151. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholineethanol, alpha-phenyl-. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • protocols.io. (2024, April 9). Preparing fixed cells for immunofluorescence. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2014, October 24). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]

  • ResearchGate. (2014, April 28). Which apoptosis genes to use for RT-qPCR.?. Retrieved from [Link]

Sources

Novel Proteomics Applications of the [4-(2-Morpholin-4-ylethoxy)phenyl]methanol Scaffold: A Guide to MPE-Crosslinking for In-Vivo Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in proteomics.

Introduction

The study of protein-protein interactions (PPIs) within their native cellular environment is a cornerstone of modern proteomics, providing critical insights into cellular machinery and disease mechanisms. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and mapping these interactions by covalently linking interacting proteins, allowing for their subsequent identification by mass spectrometry.

The compound [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a versatile chemical scaffold. While not a cross-linker in its native form, its structure is exceptionally well-suited for derivatization into advanced proteomics reagents. The morpholine group enhances aqueous solubility and can improve cell permeability, while the phenylmethanol moiety provides a reactive handle for chemical synthesis.

This application note introduces a novel, hypothetical cross-linking agent, MPE-X-Link , derived from the [4-(2-Morpholin-4-ylethoxy)phenyl]methanol backbone. We present MPE-X-Link as a next-generation, cell-permeable, and MS-cleavable cross-linker designed for in-vivo PPI studies. This guide provides the scientific rationale, detailed protocols, and data analysis strategies for its application.

Part 1: Mechanism and Workflow of MPE-X-Link

The MPE-X-Link Reagent: Structure and Rationale

MPE-X-Link is synthetically derived from [4-(2-Morpholin-4-ylethoxy)phenyl]methanol to create a bifunctional, amine-reactive cross-linker. The core scaffold is modified to incorporate two N-hydroxysuccinimide (NHS) ester groups, which react efficiently with primary amines (the N-terminus and lysine side chains of proteins) to form stable amide bonds.

A key innovation in the MPE-X-Link design is the incorporation of a mass spectrometry-cleavable linker between the two reactive groups. This "cleavable" design simplifies the mass spectrometry data analysis, as the cross-linked peptides can be fragmented into their individual components in the mass spectrometer, aiding in their identification.

MPE_X_Link_Mechanism cluster_reagent MPE-X-Link Reagent cluster_protein Target Proteins cluster_reaction Cross-Linking Reaction MPE_Scaffold [4-(2-Morpholin-4-ylethoxy)phenyl]methanol Scaffold Cleavable_Linker MS-Cleavable Spacer MPE_Scaffold->Cleavable_Linker NHS1 NHS Ester ProtA Protein A (Lys-NH2) NHS1->ProtA Amine Reaction NHS2 NHS Ester ProtB Protein B (Lys-NH2) NHS2->ProtB Amine Reaction Cleavable_Linker->NHS1 Cleavable_Linker->NHS2 ProtA->Interaction XL_Complex Covalently Linked Protein Complex Interaction->ProtB

Caption: Reaction mechanism of the MPE-X-Link cross-linker.

Advantages of the MPE-X-Link System
  • Cell Permeability: The morpholine group is designed to enhance the hydrophilicity and bioavailability of the cross-linker, facilitating its transport across the cell membrane for efficient in-vivo cross-linking.[1][2]

  • Amine Reactivity: The NHS esters specifically and efficiently target primary amines on lysine residues and protein N-termini, which are abundant on protein surfaces.[3][4][5]

  • MS-Cleavability: The cleavable spacer arm is designed to fragment under specific conditions during tandem mass spectrometry (e.g., collision-induced dissociation, CID).[1][6][7] This simplifies data analysis by allowing the identification of the two individual peptides that were linked, a significant advantage over non-cleavable cross-linkers, especially in complex proteome-wide studies.[1][8]

  • Defined Spacer Length: The rigid spacer arm provides a defined distance constraint, allowing for structural modeling of the identified protein complexes.

Overall Experimental Workflow

The application of MPE-X-Link involves a multi-step workflow that begins with live cells and ends with the computational identification of cross-linked peptides. This process captures a snapshot of the cellular interactome in its native state.

MPE_Workflow Start Start: Live Cultured Cells Step1 Step 1: In-Vivo Cross-Linking Add MPE-X-Link to cells Start->Step1 Step2 Step 2: Quenching & Lysis Stop reaction, extract proteins Step1->Step2 Step3 Step 3: Protein Digestion Trypsin digest to peptides Step2->Step3 Step4 Step 4: Enrichment (Optional) Purify cross-linked peptides Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Separate and analyze peptides Step4->Step5 Step6 Step 6: Data Analysis Identify cross-linked peptides using specialized software Step5->Step6 End Result: Map of Protein -Protein Interactions Step6->End

Caption: The MPE-X-Link workflow for in-vivo PPI analysis.

Part 2: Detailed Protocols and Methodologies

Materials and Reagents
  • MPE-X-Link Reagent: Store desiccated at -80°C. Prepare fresh stock solution in anhydrous DMSO immediately before use.

  • Cell Culture: Mammalian cells (e.g., HEK293T, HeLa) cultured to ~80% confluency.

  • Buffers:

    • Cross-linking Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

    • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

    • Digestion Buffer: 50 mM Ammonium Bicarbonate.

  • Enzymes: Sequencing-grade Trypsin.

  • Reagents for Reduction/Alkylation: Dithiothreitol (DTT), Iodoacetamide (IAA).

  • LC-MS/MS equipment and columns suitable for peptide analysis.

Protocol: In-Vivo Cross-Linking of Cultured Mammalian Cells

This protocol describes the core steps for capturing protein interactions in living cells using MPE-X-Link.

Experimental Parameters Summary

ParameterRecommended ValueRationale
Cell Density70-80% ConfluencyEnsures cells are in an exponential growth phase and healthy for the experiment.[9]
MPE-X-Link Concentration0.5 - 2.0 mMMust be optimized. Too low gives insufficient cross-linking; too high can cause cell death and non-specific linking.
Incubation Time15 - 45 minutesBalances sufficient time for cell penetration and reaction against potential cytotoxicity of the reagent/solvent.
Quenching Reagent50-100 mM Tris-HClProvides an excess of primary amines to react with and neutralize any unreacted MPE-X-Link NHS esters.
Temperature37°C (in incubator)Maintains physiological conditions during the cross-linking reaction to preserve native interactions.

Step-by-Step Methodology:

  • Cell Preparation: a. Grow cells in a suitable format (e.g., 15 cm plates) to 70-80% confluency. b. Aspirate the culture medium. c. Gently wash the cells twice with 10 mL of pre-warmed PBS (pH 7.4) to remove any amine-containing components from the media.[9]

  • Cross-Linking Reaction: a. Prepare a fresh 100 mM stock solution of MPE-X-Link in anhydrous DMSO. b. Dilute the MPE-X-Link stock solution into pre-warmed PBS (pH 7.4) to a final working concentration (e.g., 1 mM). Vortex immediately to ensure it is fully dissolved. c. Add the MPE-X-Link/PBS solution to the cells (e.g., 5 mL for a 15 cm plate) and return to the 37°C incubator for the desired time (e.g., 30 minutes).

  • Quenching: a. To stop the reaction, add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. b. Incubate for 15 minutes at room temperature with gentle rocking. This step is critical to cap all unreacted NHS esters.

  • Cell Lysis and Protein Extraction: a. Aspirate the quenching solution and wash the cells once with ice-cold PBS. b. Add 1 mL of ice-cold Lysis Buffer containing protease inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing cross-linked proteins) to a new tube. Determine protein concentration using a BCA assay.

Protocol: Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: a. To 1 mg of protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. b. Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Protein Digestion: a. Dilute the sample 5-fold with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration. b. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate overnight at 37°C.

  • Peptide Cleanup: a. Acidify the digest with formic acid to a pH < 3. b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. c. Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis and Data Interpretation
  • LC Separation: Resuspend the dried peptides in a suitable buffer (e.g., 2% acetonitrile, 0.1% formic acid) and separate them using a nano-flow HPLC system with a gradient optimized for peptide elution.

  • MS Analysis:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • The key is to use a "stepped CID" or "MS2-MS3" approach.[6][7][8]

    • MS1: Survey scan to identify all peptide precursor ions.

    • MS2: Select a precursor and fragment it with a low collision energy. This energy should be sufficient to cleave the MPE-X-Link spacer but leave the peptide backbones intact. The instrument will detect the characteristic mass difference of the two resulting peptides.

    • MS3: The instrument's software triggers MS3 scans on the fragment ions from the MS2 spectrum, sequencing the individual peptides.[6][8]

  • Data Analysis:

    • Use specialized XL-MS software (e.g., MeroX, pLink, XlinkX) to analyze the raw data.

    • The software searches for pairs of peptide sequences that, when combined with the mass of the cross-linker remnant, match the original precursor mass from the MS1 scan.

    • Identified cross-links are typically reported with a score to indicate confidence, and the results can be visualized on protein structures or interaction networks.

Part 3: Scientific Integrity and Trustworthiness

The protocols described are designed to be self-validating through the inclusion of proper controls and data analysis strategies.

  • Negative Control: A crucial control is to perform the entire workflow on a parallel sample of cells that is treated with the vehicle (DMSO) only, without MPE-X-Link. This allows for the identification of non-specific background interactions.

  • Dose-Response: Optimizing the MPE-X-Link concentration is essential. A titration experiment should be performed to find the lowest effective concentration that yields identifiable cross-links without inducing significant cellular stress or aggregation, which can be monitored by Western blot for stress markers or by observing changes in protein solubility.

  • Orthogonal Validation: High-confidence, novel interactions discovered through this method should ideally be validated by an orthogonal method, such as co-immunoprecipitation (Co-IP) or a targeted protein-fragment complementation assay (PCA).

  • Bioinformatic Validation: Identified cross-links should be mapped onto known or predicted protein structures. A valid cross-link should connect residues that are within a plausible distance, given the spacer arm length of MPE-X-Link.

By integrating these principles, researchers can have high confidence in the biological relevance of the protein-protein interactions identified using the MPE-X-Link workflow.

References

  • Kao, A., et al. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1). [Link]

  • Leitner, A., et al. (2016). Probing native protein structures by chemical cross-linking, mass spectrometry, and modeling. Accounts of Chemical Research, 49(5), 977-986. [Link]

  • Götze, M., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(1), 12-25. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. [Link]

  • Liu, F., Rijkers, D. T., & Heck, A. J. (2015). Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry. Nature Methods, 12(12), 1179-1184. [Link]

  • Kalkhof, S., & Sinz, A. (2008). In-vivo cross-linking of proteins in E. coli. Journal of the American Society for Mass Spectrometry, 19(9), 1361-1369. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, highly selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved using a polar-endcapped reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive, step-by-step protocol for method implementation and validation, adhering to the principles outlined in international bioanalytical method validation guidelines.[1][2]

Introduction and Scientific Rationale

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a molecule of interest in pharmaceutical research, potentially as a metabolite of a parent drug or as a new chemical entity itself. Its structure, featuring a polar alcohol group, a basic morpholine moiety, and an ether linkage, presents specific challenges and opportunities for bioanalysis. The morpholine group provides a readily ionizable site, making it highly suitable for positive mode electrospray ionization (ESI), while its overall polarity requires careful chromatographic optimization to achieve adequate retention and separation from endogenous plasma components.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the industry standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity, specificity, and speed.[3][4] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, drastically reducing background noise and enhancing the signal-to-noise ratio for the analyte of interest.[3]

The trustworthiness of any quantitative data relies on a rigorously validated analytical method. This guide is therefore built upon a self-validating framework, detailing the protocols for assessing selectivity, linearity, accuracy, precision, matrix effects, and stability, in accordance with guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][4][5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValue (Predicted/Calculated)Rationale & Implication for Method Development
Chemical Structure The structure contains a tertiary amine (morpholine ring, basic), a primary alcohol, and an ether linkage. The morpholine nitrogen is the most likely site of protonation for ESI-MS analysis.
Molecular Formula C₁₃H₁₉NO₃Used to calculate the exact mass.
Molecular Weight 237.29 g/mol The monoisotopic mass is used to determine the precursor ion [M+H]⁺ for MS/MS analysis.
Basicity (pKa) ~8.5 (Predicted for morpholine moiety)The compound will be positively charged at acidic pH. An acidified mobile phase (e.g., with formic acid) is crucial for good chromatography and efficient ionization.[7]
Polarity (logP) ~1.5 (Predicted)Moderately polar. This necessitates a chromatographic strategy that enhances retention, such as a polar-endcapped C18 column or HILIC.[8][9] Simple protein precipitation is often effective for extracting such compounds from plasma.[8]

Experimental Design and Protocols

This section details the complete workflow, from sample handling to final data acquisition.

Overall Analytical Workflow

The entire process is designed for efficiency and robustness, minimizing potential sources of error.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add IS Solution (10 µL) Plasma->IS PPT Add Acetonitrile (150 µL) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification PPT_Protocol node_start Start: 1.5 mL Tube node_plasma 1. Pipette 50 µL Human Plasma node_start->node_plasma node_is 2. Add 10 µL of IS Working Solution (100 ng/mL) node_plasma->node_is node_ppt 3. Add 150 µL of cold Acetonitrile (with 0.1% FA) node_is->node_ppt node_vortex 4. Vortex for 30 seconds to precipitate proteins node_ppt->node_vortex node_centrifuge 5. Centrifuge at 14,000 g for 10 min at 4°C node_vortex->node_centrifuge node_transfer 6. Transfer 100 µL of supernatant to a clean vial for analysis node_centrifuge->node_transfer node_end Ready for Injection node_transfer->node_end

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic and mass spectrometric parameters are optimized to ensure a sensitive, selective, and robust assay.

  • Chromatography: A polar-endcapped C18 column is chosen to provide sufficient retention for our moderately polar analyte under highly aqueous conditions, preventing its elution in the void volume. [8]A gradient elution ensures that the analyte is eluted as a sharp peak while also cleaning the column of more hydrophobic matrix components. Using formic acid in the mobile phase protonates the analyte's morpholine nitrogen, leading to better peak shape and enhanced ESI+ signal. [10]* Mass Spectrometry: ESI in positive ion mode is selected due to the basic nature of the analyte. MRM is used for its superior selectivity and sensitivity, which is critical for achieving low limits of quantification in a complex matrix like plasma. [3] | Parameter | Condition | | :--- | :--- | | LC System | UHPLC System (e.g., Waters Acquity, Sciex ExionLC) | | Column | Phenomenex Kinetex Polar C18 (50 x 2.1 mm, 2.6 µm) or equivalent | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 4.5 | 5 | | Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S) | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Ion Source Temp. | 550°C | | IonSpray Voltage | 5500 V | | Curtain Gas | 35 psi | | Collision Gas | Nitrogen, Medium Setting |

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte (Quantifier) 238.1100.110025 (Optimize)
Analyte (Qualifier) 238.1132.110020 (Optimize)
IS (Quantifier) 242.1104.110025 (Optimize)

Bioanalytical Method Validation Protocol

A full validation must be performed to demonstrate that the method is suitable for its intended purpose, as mandated by regulatory agencies. [2]

Validation Parameter Protocol Summary **Acceptance Criteria (based on EMA/FDA guidelines)[1][5]
Selectivity Analyze blank plasma from at least 6 different sources. Check for interferences at the retention times of the analyte and IS. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Prepare an 8-point calibration curve in blank plasma, analyzed in triplicate. Use a weighted (1/x² or 1/x) linear regression. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Range (LLOQ/ULOQ) The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve. The Upper Limit of Quantification (ULOQ) is the highest. LLOQ must have a signal-to-noise ratio >5, with accuracy within ±20% and precision ≤20%.
Accuracy & Precision Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates on 3 separate days. Intra- & Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra- & Inter-day Precision: CV ≤15% (≤20% at LLOQ). [5]
Matrix Effect Compare the peak area of analyte spiked into extracted blank plasma from 6 sources to the peak area in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the peak area of analyte from extracted plasma samples to that of post-extraction spiked samples at 3 QC levels. Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), long-term storage (-80°C), and post-preparative stability in the autosampler (24h at 10°C). Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

| Dilution Integrity | Prepare a sample above the ULOQ, dilute it with blank plasma to bring it within the calibration range, and analyze. | Accuracy and precision of the diluted sample must be within ±15%. [5]|

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in human plasma. The described protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation are designed to produce reliable, reproducible, and accurate data suitable for regulatory submission in drug development programs. By explaining the causality behind key experimental choices, this guide empowers scientists to not only implement but also troubleshoot and adapt this method for their specific research needs.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • BA Method Development: Polar Compounds . BioPharma Services. [Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry . PubMed. [Link]

  • The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? . PubMed Central. [Link]

  • LC-MS/MS Method Development for Drug Analysis . YouTube. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY . Agilent. [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC . SCIEX. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples . PubMed Central. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood . MDPI. [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review . PubMed Central. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) . MDPI. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . ScienceDirect. [Link]

  • Detailed methodology of different plasma preparation procedures... . ResearchGate. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS . ACS Publications. [Link]

  • Bioanalytical method validation and study sample analysis m10 . ICH. [Link]

  • Polar Compounds . SIELC Technologies. [Link]

  • {4-[2-(Dimethylamino)ethoxy]phenyl}methanol . PubChem. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . PubMed Central. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . National Library of Medicine. [Link]

  • (4-(Phenylethynyl)phenyl)methanol . PubChem. [Link]

  • LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection . PubMed. [Link]

  • Morpholine . PubChem. [Link]

  • 4-Morpholineethanol, alpha-phenyl- . PubChem. [Link]

  • Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS . PubMed Central. [Link]

  • 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol . PubChem. [Link]

Sources

Application Notes and Protocols for In Vitro Dissolution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Unlocking the In Vitro Potential of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Welcome to a comprehensive guide on the effective dissolution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol for in vitro applications. As researchers and drug development professionals, the ability to create stable, reproducible, and biologically compatible solutions of small molecule compounds is paramount to the success of any experimental endeavor. This document provides a detailed protocol, grounded in physicochemical principles and established laboratory practices, to ensure the reliable preparation of this compound for your assays.

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol, with the chemical formula C13H19NO3 and a molecular weight of 237.30 g/mol , is a compound of interest in various research fields.[1] Its structure, featuring a morpholine ring and a hydroxyl group, suggests moderate solubility in polar solvents and a degree of lipophilicity.[2] This dual nature requires a carefully considered approach to dissolution to avoid precipitation in aqueous assay media.

This guide will navigate the intricacies of solvent selection, stock solution preparation, and the creation of working solutions, all while maintaining the integrity of the compound and the biological system under investigation. By understanding the "why" behind each step, you will be empowered to not only follow this protocol but also to adapt it to your specific experimental needs.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is crucial for developing a robust dissolution protocol.

PropertyValueSource
CAS Number 852180-76-8[1]
Molecular Formula C13H19NO3[1]
Molecular Weight 237.30 g/mol [1]
Predicted Solubility Moderate in polar solvents[2]
Predicted Lipophilicity Moderate[2]

The Cornerstone of In Vitro Success: The Stock Solution

The preparation of a concentrated stock solution is a fundamental practice in pharmacology and cell biology.[3][4] It offers several advantages, including minimizing repetitive weighing of small, potentially inaccurate masses, ensuring consistency across multiple experiments, and reducing the risk of microbial contamination in long-term storage.[4][5]

Solvent of Choice: The Rationale for Dimethyl Sulfoxide (DMSO)

For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.[6] Its powerful solubilizing capacity for a wide range of organic molecules makes it an invaluable tool in the laboratory.[6][7] Given the predicted moderate lipophilicity and polarity of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, DMSO is the recommended starting solvent.

However, it is critical to acknowledge that DMSO is not biologically inert. At higher concentrations, it can induce cellular stress, affect cell differentiation, and even cause cytotoxicity.[7][8][9] Therefore, a key principle of this protocol is to use the highest practical stock concentration to minimize the final volume of DMSO in the in vitro assay, ideally keeping it at or below 0.1% (v/v).[7][9]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. This concentration is a common starting point for many in vitro studies and provides a convenient basis for serial dilutions.

Materials:
  • [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (purity ≥97%)[10]

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Step-by-Step Methodology:
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 237.30 g/mol * (1000 mg / 1 g) = 2.373 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh out approximately 2.373 mg of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol into the tube. Record the exact mass.

  • Solvent Addition:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 237.30 ( g/mol )] / 10 (mmol/L) * (1 L / 1000 mL) * 1000

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates. If present, continue vortexing.

    • Expert Tip: Gentle warming in a 37°C water bath or brief sonication can aid in dissolving stubborn compounds. However, be mindful of potential degradation with excessive heat or sonication.

  • Storage of the Stock Solution:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex Vortex Add DMSO->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Optional Aid Gentle Warming / Sonication Visual Inspection->Optional Aid Particulates Present Aliquot Aliquot Visual Inspection->Aliquot Fully Dissolved Optional Aid->Vortex Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C

Caption: Workflow for preparing a stock solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

From Stock to Working Solution: The Final Dilution

The working solution is the final, diluted concentration of the compound that will be applied to your in vitro system (e.g., cell culture). The key is to perform this dilution in your final assay medium (e.g., DMEM, RPMI-1640) immediately before use.

Protocol for Preparing a 10 µM Working Solution:

This protocol assumes a starting stock solution of 10 mM.

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended):

    • To avoid pipetting very small volumes and to ensure accuracy, a serial dilution is recommended.

    • Intermediate Dilution (1000x of final): Dilute the 10 mM stock 1:10 in sterile assay medium to create a 1 mM intermediate solution. For example, add 1 µL of the 10 mM stock to 9 µL of medium.

    • Final Dilution: Dilute the 1 mM intermediate solution 1:100 in your final volume of assay medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of assay medium.

  • Direct Dilution (for larger volumes):

    • If preparing a larger volume, a direct dilution may be feasible. To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of assay medium.

  • Mixing and Application:

    • Immediately after adding the compound to the assay medium, mix thoroughly by gentle inversion or pipetting.

    • Apply the working solution to your in vitro assay without delay to prevent precipitation.

Self-Validation and Best Practices: Ensuring Experimental Rigor

  • Solubility Testing: Before commencing large-scale experiments, it is prudent to perform a preliminary solubility test. Prepare a small, concentrated stock (e.g., 50 mM) and observe its solubility. If it does not fully dissolve, a lower stock concentration is necessary.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest concentration of the test compound. This will allow you to distinguish the effects of the compound from any effects of the solvent.

  • Visual Inspection: Before each use, visually inspect your thawed stock solution for any signs of precipitation. If crystals are present, warm the solution gently and vortex until they redissolve.

  • Fresh Dilutions: Always prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions of the compound.

Logical Pathway for In Vitro Assay Preparation

Start Start Compound Powder Compound Powder Start->Compound Powder DMSO Stock 10 mM Stock in DMSO Compound Powder->DMSO Stock Dissolve Intermediate Dilution Intermediate Dilution in Assay Medium DMSO Stock->Intermediate Dilution Dilute 1:10 Vehicle Control Vehicle Control DMSO Stock->Vehicle Control Dilute to Final DMSO % Working Solution Final Working Solution Intermediate Dilution->Working Solution Dilute to Final Concentration In Vitro Assay In Vitro Assay Working Solution->In Vitro Assay Vehicle Control->In Vitro Assay

Caption: Logical pathway from compound powder to in vitro assay application.

By adhering to this detailed protocol and embracing the principles of scientific integrity, researchers can confidently prepare [4-(2-Morpholin-4-ylethoxy)phenyl]methanol for in vitro assays, paving the way for reliable and reproducible results.

References

  • MDPI. (2023). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from [Link]

  • LookChem. (n.d.). Cas 79-81-2,Retinol palmitate. Retrieved from [Link]

  • Elemental Srl. (2021). TECHNICAL DATA SHEET Vitamin A (retinyl palmitate). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Phenylethynyl)phenyl)methanol. PubChem. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • ResearchGate. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Vitamin A palmitate (CAS 79-81-2). Retrieved from [Link]

  • MDPI. (2022). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]

  • Selvita. (2023, November 29). MedChem Essentials: Solubility part 2 [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • ResearchGate. (2006). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Morpholineethanol, alpha-phenyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol. PubChem. Retrieved from [Link]

Sources

Application Note: Derivatization of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol for Enhanced Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the chemical derivatization of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a scaffold containing a privileged morpholine moiety, to explore its potential as a kinase inhibitor. We present several strategic modifications targeting the benzylic alcohol, including esterification, etherification, and carbamate formation, as well as a proposed strategy for further diversification via Sonogashira coupling. The rationale for these modifications is grounded in the established role of morpholine-containing compounds as potent kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway. Detailed, step-by-step protocols for synthesis and characterization are provided, along with a discussion of the underlying chemical principles and expected outcomes.

Introduction: The Morpholine Moiety as a Privileged Pharmacophore in Kinase Inhibitor Design

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its presence in numerous approved drugs is a testament to its utility in drug design.[1] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a key interaction point with biological targets.[3][4]

Notably, the morpholine scaffold is a recurring feature in a multitude of kinase inhibitors.[2][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers.[3][6] Several potent PI3K/mTOR inhibitors incorporate a morpholine ring, which often occupies a specific pocket in the ATP-binding site of the kinase, contributing to the compound's potency and selectivity.[6][7][8]

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol presents an attractive starting point for the development of novel kinase inhibitors. The molecule comprises a morpholine ring linked via an ethoxy bridge to a phenylmethanol core. The benzylic alcohol functionality is a prime site for chemical modification, allowing for the introduction of a diverse range of substituents to probe the structure-activity relationship (SAR) and optimize for kinase inhibitory activity.

This guide outlines several derivatization strategies aimed at enhancing the biological activity of the parent compound, with a focus on generating a library of analogs for screening against kinases, particularly those in the PI3K/mTOR pathway.

Strategic Derivatization of the Benzylic Alcohol

The primary focus of our derivatization strategy is the modification of the benzylic alcohol of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. This functional group provides a versatile handle for introducing a variety of chemical moieties that can modulate the compound's steric and electronic properties, and thus its interaction with a target kinase. We will explore three main classes of derivatives: esters, ethers, and carbamates.

Esterification: Introducing Diverse Acyl Groups

Esterification of the benzylic alcohol allows for the introduction of a wide array of acyl groups, ranging from simple alkyl and aryl carboxylates to more complex heterocyclic moieties. This modification can influence the compound's lipophilicity, hydrogen bonding capacity, and overall shape, all of which are critical determinants of kinase binding.

Rationale: The introduction of an ester linkage can provide an additional hydrogen bond acceptor and allow for the exploration of various side chains that can interact with specific residues in the kinase active site. For instance, the addition of an aromatic or heteroaromatic ring could lead to beneficial π-stacking interactions.

Experimental Protocol: General Procedure for Ester Synthesis

This protocol describes a general method for the synthesis of benzyl esters from [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and a carboxylic acid using a carbodiimide coupling agent.

  • Materials:

    • [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

    • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate solution (5% w/v)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DCC or EDC (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired ester.

Etherification: Modulating Steric Bulk and Lipophilicity

The synthesis of benzylic ethers offers another avenue for modifying the parent compound. Etherification can introduce a range of alkyl or aryl groups, thereby altering the steric and lipophilic properties of the molecule.

Rationale: The introduction of an ether linkage can provide a more metabolically stable alternative to an ester. The nature of the substituent on the ether oxygen can be varied to probe different regions of the kinase active site. For example, smaller alkyl groups may be well-tolerated, while larger, more rigid aromatic systems could provide additional binding interactions.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of benzyl ethers via the Williamson ether synthesis.[9]

  • Materials:

    • [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

    • Saturated ammonium chloride solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous THF or DMF at 0 °C, add a solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (1.0 eq) in the same solvent dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired ether.

Carbamate Formation: Introducing Hydrogen Bond Donors and Acceptors

The formation of a carbamate linkage introduces a functional group that can act as both a hydrogen bond donor and acceptor. This can lead to new and potentially stronger interactions with the kinase active site.

Rationale: The carbamate moiety is a common feature in many biologically active molecules. Its ability to form multiple hydrogen bonds can significantly enhance binding affinity. By varying the substituent on the carbamate nitrogen, it is possible to introduce a wide range of chemical diversity.

Experimental Protocol: Carbamate Synthesis from an Isocyanate

This protocol describes the synthesis of a carbamate by reacting the benzylic alcohol with an isocyanate.

  • Materials:

    • [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

    • Isocyanate of choice (e.g., phenyl isocyanate, methyl isocyanate)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (optional, as a catalyst)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (1.0 eq) in anhydrous DCM or THF, add the isocyanate (1.1 eq).

    • If the reaction is slow, a catalytic amount of triethylamine can be added.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired carbamate.

Advanced Derivatization: Sonogashira Coupling for C-C Bond Formation

For further diversification, the phenyl ring of the core molecule can be functionalized. A powerful strategy is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This would first require the halogenation of the phenyl ring.

Rationale: The introduction of an alkyne moiety via Sonogashira coupling can serve as a rigid linker to introduce a variety of substituents. This can be particularly useful for probing deeper pockets within the kinase active site. The resulting alkynyl derivatives can also serve as intermediates for further chemical transformations.

Proposed Workflow:

Sonogashira_Workflow A [4-(2-Morpholin-4-ylethoxy)phenyl]methanol B Halogenation (e.g., with NBS or NCS) A->B Step 1 C Halogenated Intermediate B->C D Sonogashira Coupling (Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, base) C->D Step 2 E Alkynyl Derivative D->E

Caption: Proposed workflow for Sonogashira coupling.

Characterization and Biological Evaluation

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the derivatives.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Once the compounds are characterized, their biological activity can be evaluated using a variety of in vitro assays.

Kinase Inhibition Assays

The primary goal of this derivatization strategy is to identify compounds with potent kinase inhibitory activity. A variety of biochemical assays can be used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of kinases, with a particular focus on the PI3K/mTOR pathway.[12]

Recommended Assay Formats:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be used to measure kinase activity by detecting the phosphorylation of a substrate.

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to monitor kinase activity.

  • Radiometric Assays: A highly sensitive method that measures the incorporation of a radiolabeled phosphate group onto a substrate.

Biophysical Assays for Binding Affinity

To further characterize the interaction between the active compounds and their target kinase, biophysical assays can be employed to determine the binding affinity (Kd).

Recommended Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of a compound to a target protein immobilized on a sensor surface.

  • Isothermal Titration Calorimetry (ITC): A technique that measures the heat changes that occur upon binding of a compound to a target protein.

Data Presentation

The results of the derivatization and biological evaluation should be presented in a clear and concise manner. The following table provides an example of how to summarize the data for a series of synthesized derivatives.

Compound IDR GroupYield (%)IC50 (nM) vs. PI3Kα
Parent -H->10,000
Ester-1 -C(O)CH₃855,200
Ester-2 -C(O)Ph781,500
Ether-1 -CH₃928,900
Ether-2 -CH₂Ph813,200
Carbamate-1 -C(O)NHPh75850

Conclusion

The derivatization of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol offers a promising strategy for the development of novel kinase inhibitors. By systematically modifying the benzylic alcohol, it is possible to generate a library of compounds with diverse chemical properties for screening against a range of kinase targets. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile scaffold in the discovery of new therapeutic agents.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Benzyl hydroxymethyl carbamate. Organic Syntheses. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • Catalyst for synthetizing benzyl carbamate, preparation method and application. Google Patents.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Publishing. Available at: [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Institutes of Health. Available at: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. Available at: [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. Available at: [Link]

  • Process for the preparation of benzyl alcohol. Google Patents.
  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available at: [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available at: [Link]

  • Evolution of Small Molecule Kinase Drugs. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting [4-(2-Morpholin-4-ylethoxy)phenyl]methanol precipitation in buffer

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the precipitation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in aqueous buffers. As Senior Application Scientists, we have synthesized the following information to address common challenges encountered during experimental work with this compound.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the key physicochemical characteristics of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol that influence its solubility.

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.30 g/mol [1]
Appearance Expected to be a solid-
Key Functional Groups Morpholine (tertiary amine), Ether, Phenyl, Primary Alcohol-
Expected Solubility Moderate solubility in polar solvents. The morpholine and hydroxyl groups can participate in hydrogen bonding, which may enhance aqueous solubility to some extent.[2]
pKa of Morpholine The conjugate acid of morpholine has a pKa of approximately 8.36. This suggests that the morpholine moiety in the target compound will be protonated and positively charged at pH values significantly below its pKa.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I dissolved [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in my buffer, but it precipitated over time. What is the likely cause?

A1: Precipitation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in aqueous buffer is most commonly due to its limited solubility, which is highly dependent on the pH of the solution. The morpholine group in the molecule is a weak base. At a pH above its pKa, the morpholine nitrogen is predominantly in its neutral, un-ionized form, which is less soluble in water. Conversely, at a pH below its pKa, the nitrogen is protonated, forming a more soluble salt.[4][5]

Immediate Troubleshooting Steps:

  • Measure the pH of your final solution. A small shift in pH can significantly impact solubility.

  • Lower the pH of your buffer. Aim for a pH that is at least 1-2 units below the estimated pKa of the morpholine moiety (pKa of morpholine is ~8.36, so a pH of 6.0-7.4 is a good starting point).

  • Consider the buffer concentration. In some cases, high buffer salt concentrations can lead to "salting out" of the compound.

Q2: What is the ideal pH range to maintain the solubility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol?

A2: The ideal pH range is one where the molecule is predominantly in its ionized (protonated) form. Based on the pKa of morpholine's conjugate acid (~8.36), maintaining the buffer pH between 6.0 and 7.4 is a rational starting point.[3] At these pH values, a significant fraction of the morpholine nitrogen atoms will be protonated, enhancing the molecule's solubility in aqueous media. The Henderson-Hasselbalch equation can be used to estimate the ratio of the protonated (soluble) to unprotonated (less soluble) forms at a given pH.[6][7]

pH = pKa + log([Base]/[Acid])

Where:

  • [Base] is the concentration of the unprotonated, less soluble form.

  • [Acid] is the concentration of the protonated, more soluble form.

To ensure at least 90% of the compound is in the soluble protonated form, the pH should be approximately one unit below the pKa.

Q3: I am observing precipitation specifically in my phosphate buffer. Would changing the buffer system help?

A3: Yes, changing the buffer system can be a very effective strategy. While phosphate-buffered saline (PBS) is common, it can sometimes present challenges.[8]

  • Ionic Strength: Phosphate buffers, especially at higher concentrations, have a higher ionic strength compared to buffers like Tris.[5] This high ionic strength can sometimes decrease the solubility of organic molecules through an effect known as "salting out".

  • Specific Ion Effects: Phosphate ions can have specific interactions with molecules that may reduce their stability in solution.[9]

Recommended Buffer Alternatives:

  • Tris Buffer (Tris(hydroxymethyl)aminomethane): Tris buffers generally have a lower ionic strength and are less likely to cause precipitation through salting-out effects.[4][5]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is another commonly used zwitterionic buffer in cell culture and biochemical assays that can be a good alternative.

Always ensure that the chosen buffer is compatible with your specific experimental system and does not interfere with the assay.[10]

Q4: My experimental conditions require a near-neutral or slightly alkaline pH where the compound is less soluble. What are my options?

A4: If you are constrained to a pH range where the compound has low intrinsic solubility, several formulation strategies can be employed to prevent precipitation.[11][12]

Formulation Strategies:

StrategyMechanism of ActionConsiderations
Co-solvents A small amount of a water-miscible organic solvent can be used to increase the solubility of the compound in the aqueous buffer.[13][14]Common co-solvents include DMSO and ethanol. The final concentration of the co-solvent should be kept to a minimum (typically <1% v/v) to avoid affecting the biological system.[15]
Cyclodextrins These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex with enhanced aqueous solubility.[3][16]Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. The stoichiometry of the complex needs to be considered.
Surfactants Low concentrations of non-ionic surfactants can form micelles that solubilize the poorly soluble compound.Tween® 20 or Tween® 80 are common examples. The critical micelle concentration (CMC) of the surfactant should be considered.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This is the recommended first step for dissolving [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to completely dissolve the compound.[17][18][19] Start with a small volume and vortex briefly. If the compound does not fully dissolve, sonication in a water bath for a few minutes can be beneficial.

  • Final Volume Adjustment: Once fully dissolved, add more of the organic solvent to reach the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of the Organic Stock Solution into Aqueous Buffer

To avoid precipitation upon dilution, a stepwise approach is recommended.

  • Buffer Preparation: Prepare your desired aqueous buffer at the target pH (ideally pH 6.0-7.4).

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your organic stock solution into the aqueous buffer. For example, dilute a 100 mM DMSO stock to 1 mM in buffer.

  • Final Dilution: Add the intermediate or stock solution to the final volume of your experimental buffer while vortexing gently to ensure rapid mixing. The final concentration of the organic solvent should be kept as low as possible (e.g., <0.5% v/v for cell-based assays).[16]

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over the course of your experiment.

Troubleshooting Workflow for Precipitation

The following diagram outlines a systematic approach to troubleshooting the precipitation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

G start Precipitation Observed check_pH Check pH of Solution start->check_pH use_cosolvent Use Co-solvent (e.g., <1% DMSO) start->use_cosolvent pH must be >7.5 use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) start->use_cyclodextrin Co-solvent not an option lower_pH Lower Buffer pH (e.g., to 6.0-7.0) check_pH->lower_pH pH > 7.5 change_buffer Change Buffer System (e.g., Tris or HEPES) check_pH->change_buffer Using Phosphate Buffer success Solubility Achieved lower_pH->success change_buffer->success use_cosolvent->success use_cyclodextrin->success

Caption: A decision tree for troubleshooting precipitation issues.

In-Depth Scientific Discussion

The Role of the Morpholine Moiety

The morpholine ring is a common feature in many bioactive molecules due to its favorable physicochemical properties.[20][21] The nitrogen atom within the morpholine ring is basic and will be protonated at physiological pH. This positive charge significantly increases the interaction of the molecule with water, thereby enhancing its aqueous solubility. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ionization state of the molecule, which is a cornerstone for rationally controlling its solubility.[6][7][22]

Buffer Selection: A Critical Choice

The choice of buffer can have a profound impact on the solubility and stability of a compound.[23][24][25] As mentioned, phosphate buffers can sometimes lead to precipitation due to their high ionic strength.[5] In contrast, zwitterionic buffers like Tris and HEPES often provide a more favorable environment for maintaining the solubility of certain compounds. It is also important to consider potential interactions between the buffer components and the compound of interest, which could affect its stability or activity.[23]

References

  • Ellis, K. J., & Morrison, J. F. (1982). Buffers of constant ionic strength for studying pH-dependent processes. Methods in enzymology, 87, 405–426.
  • Von Hippel, P. H., & Schleich, T. (1969). The effects of neutral salts on the structure and conformational stability of macromolecules in solution. In Structure and Stability of Biological Macromolecules (pp. 417-574). Marcel Dekker.
  • [Reference placeholder for general solubility principles]
  • Swarbrick, J. (2006). Encyclopedia of Pharmaceutical Technology. CRC press.
  • [Reference placeholder for Tris buffer properties]
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations.
  • Yalkowsky, S. H. (Ed.). (2018).
  • [Reference placeholder for DMSO as a solvent]
  • Wikipedia. Morpholine. [Link]

  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. YouTube. [Link]

  • [Reference placeholder for pKa prediction]
  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • [Reference placeholder for DOT language tutorial]
  • The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 93(6), 1390-1402.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology, 32(10), 84-92.
  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • [Reference placeholder for cyclodextrin review]
  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • ResearchGate. What is difference between Tris-Hcl buffer and phosphate buffer?[Link]

  • ResearchGate. The Effect of Buffers on Protein Conformational Stability | Request PDF. [Link]

  • McMurry, J. (2023, September 20). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. In Organic Chemistry. OpenStax. [Link]

  • Organic Chemistry. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. [Link]

  • [Reference placeholder for phosphate buffer precipit
  • [Reference placeholder for API solubility]
  • Evaluation of buffer stability for the production of small molecules. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 123-127.
  • [Reference placeholder for spray-dried dispersions]
  • [Reference placeholder for DOT language overview]
  • [Reference placeholder for cyclodextrin applic
  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 219-228.
  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (2025, March 16). Quora. [Link]

Sources

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (CAS No. 852180-76-8). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these issues effectively.

Understanding the Molecule: Structural Insights into Solubility

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol possesses a molecular weight of 237.30 g/mol and a formula of C13H19NO3.[1] Its structure, featuring a phenyl ring, an ether linkage, a hydroxyl group, and a morpholine ring, dictates its solubility behavior. The presence of the hydroxyl and morpholine groups suggests a moderate solubility in polar solvents through hydrogen bonding.[2] However, the aromatic ring contributes to a degree of lipophilicity, which can lead to solubility challenges in purely aqueous media.

This guide provides a structured approach to troubleshooting and resolving these solubility issues.

Troubleshooting Guide

This section addresses specific problems you might encounter with [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in a question-and-answer format, providing detailed, step-by-step solutions.

Question 1: My compound, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, is precipitating out of my aqueous buffer. How can I increase its solubility?

Underlying Cause: The precipitation of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol from aqueous buffers is likely due to its limited intrinsic solubility. The molecule's morpholine group, a tertiary amine, is basic and can be protonated. This protonation, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution.

Solution: The most direct approach to enhancing the aqueous solubility of a basic compound like this is through pH adjustment. By lowering the pH of your buffer, you can protonate the morpholine nitrogen, forming a more soluble cationic species.

Experimental Protocol: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, or citrate buffers).

  • Sample Preparation: Add an excess amount of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for your experiments. For weakly basic drugs, a higher solubility is expected at lower pH values.[3]

Caption: Workflow for pH-dependent solubility determination.

Question 2: Adjusting the pH is not compatible with my experimental system. What other strategies can I employ?

Underlying Cause: If your biological assay or formulation requires a specific pH range where the compound's solubility is low, alternative methods are necessary. These methods often involve altering the solvent system or using excipients to enhance solubility.

Solution 1: Co-Solvent Systems

The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly soluble compounds.[4] For a compound like [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, solvents such as DMSO, ethanol, and polyethylene glycol (PEG) are good starting points.

Co-Solvent Solubility Screening Protocol
  • Solvent Selection: Choose a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent.

  • Titration into Aqueous Buffer: Gradually add small aliquots of the stock solution to your aqueous buffer, vortexing after each addition.

  • Observation: Visually inspect for the first sign of precipitation (cloudiness). The concentration just before precipitation is the approximate solubility in that co-solvent/buffer mixture.

  • Optimization: For the most promising co-solvents, create a matrix of different co-solvent percentages in your buffer and determine the maximum achievable concentration of your compound without precipitation.

Important Consideration: Be mindful of the potential toxicity of co-solvents in cellular assays. It is crucial to run appropriate vehicle controls to account for any effects of the co-solvent on your experimental system. For instance, DMSO can be toxic to cells at higher concentrations.[5]

Co-SolventTypical Starting ConcentrationNotes
DMSO0.1% - 1% (v/v)A powerful solvent, but can have cellular effects. Keep the final concentration low.[5][6]
Ethanol1% - 5% (v/v)Generally well-tolerated by many cell lines at low concentrations.
PEG 4005% - 20% (v/v)A non-ionic polymer, often used in formulations.

Solution 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7] The hydrophobic inner cavity of the cyclodextrin can encapsulate the aromatic portion of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, while the hydrophilic exterior remains exposed to the aqueous environment.

Cyclodextrin Complexation Protocol
  • Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to the appropriate size of their cavity for aromatic compounds.[8]

  • Complex Formation:

    • Prepare a solution of the chosen cyclodextrin in your aqueous buffer.

    • Add an excess of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

    • Stir or sonicate the mixture for several hours to facilitate complex formation.

  • Equilibration and Quantification: Follow steps 3-5 from the "pH-Dependent Solubility Assessment" protocol to determine the enhancement in solubility.

Caption: Decision tree for alternative solubilization strategies.

Question 3: For formulation development, I need to significantly increase the solubility for potential oral administration. What are my options?

Underlying Cause: For in vivo applications, especially oral formulations, achieving a sufficiently high and stable concentration of the drug is critical for bioavailability.

Solution: Salt Formation

Formation of a pharmaceutically acceptable salt is a very effective method to increase the solubility and dissolution rate of basic drugs.[9] Given the basic morpholine moiety, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is an excellent candidate for salt formation.

Salt Screening Protocol
  • Acid Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Stoichiometric Addition: Dissolve [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount (1:1 molar ratio) of the selected acid.

  • Crystallization: Allow the salt to crystallize out of solution. This can be facilitated by cooling or the addition of an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry. Characterize the salt form using techniques like melting point, DSC, and XRD to confirm its formation and crystallinity.

  • Solubility Testing: Determine the aqueous solubility of each salt form using the protocol described in Question 1.

Key Principle: The selection of the counter-ion (the acid) is crucial, as it can significantly influence the properties of the resulting salt, including its solubility, stability, and hygroscopicity. A general guideline is that a larger difference in pKa between the basic drug and the acid used for salt formation often leads to a more stable salt.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected pKa of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol?

  • Q2: In which organic solvents is this compound likely to be soluble?

    • Based on its structure, it is expected to have good solubility in polar organic solvents like DMSO, DMF, methanol, and ethanol.[2][5] It will likely have lower solubility in non-polar solvents such as hexanes or toluene.

  • Q3: Can I use sonication to help dissolve the compound?

    • Yes, sonication can be a useful physical method to aid in the dissolution process by breaking down solid aggregates and increasing the surface area available for solvation. However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.

  • Q4: Are there any known stability issues with this compound?

    • Specific stability data is not available in the search results. However, as with many organic molecules, it is advisable to protect it from light and store it in a cool, dry place. The ether linkage could be susceptible to oxidative degradation over long periods under harsh conditions.

References

  • PubChem. (4-(Phenylethynyl)phenyl)methanol. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Somlyay, M., et al. (2022). β-cyclodextrin complex formation and protonation equilibria of morphine and other opioid compounds of therapeutic interest. European Journal of Pharmaceutical Sciences, 169, 106120. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Google Patents.
  • ResearchGate. Study of pH-dependent drugs solubility in water. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. β-cyclodextrin complex formation and protonation equilibria of morphine and other opioid compounds of therapeutic interest. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Oxford Academic. Comparative Study of the Ability of Different Solvents and Adsorbents to Extract Aroma Compounds from Alcoholic Beverages. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • National Institutes of Health. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ACS Publications. Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. [Link]

  • University of Minnesota. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • National Institutes of Health. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • National Institutes of Health. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • ResearchGate. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • EBSCO. Ethers | Research Starters. [Link]

  • Polimery. 2-oxoethyl] morpholin-4-ium iodide as a water soluble photoinitiator. [Link]

  • Encyclopedia.pub. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • National Institutes of Health. Amorphous Drug–Polymer Salts: Maximizing Proton Transfer to Enhance Stability and Release. [Link]

  • Bio-protocol. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • PubChem. 4-Morpholineethanol, alpha-phenyl-. [Link]

  • National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • National Institutes of Health. Morpholine. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming challenges related to its cell permeability. Our approach is rooted in a first-principles understanding of molecular transport across cellular membranes, combined with field-proven methodologies to enhance the intracellular delivery of this promising compound.

I. Understanding the Challenge: A Physicochemical Assessment

Before diving into experimental troubleshooting, it is crucial to understand the inherent properties of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol that may contribute to poor cell permeability. A primary diagnostic tool in this regard is the application of Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[1][2]

Question: Does [4-(2-Morpholin-4-ylethoxy)phenyl]methanol comply with Lipinski's Rule of Five?

Answer: Let's break down the physicochemical properties of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in the context of Lipinski's criteria:

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 237.30 g/mol < 500 DaYes
LogP (Octanol-Water Partition Coefficient) Predicted cLogP ~1.5-2.5≤ 5Yes
Hydrogen Bond Donors 1 (the hydroxyl group)≤ 5Yes
Hydrogen Bond Acceptors 4 (1 oxygen in the hydroxyl group, 1 oxygen in the ether, 1 oxygen and 1 nitrogen in the morpholine ring)≤ 10Yes

Based on this initial analysis, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol does not violate any of Lipinski's rules. However, it is important to note that these rules are guidelines and do not guarantee good permeability.[1][2] The presence of polar functional groups, such as the hydroxyl and morpholine moieties, can still lead to a higher degree of hydrophilicity than is optimal for passive diffusion across the lipid bilayer of the cell membrane. The morpholine group, while often used to improve solubility and pharmacokinetic properties, can also increase the polarity of a molecule.[3][4]

II. Experimental Validation of Cell Permeability

To confirm and quantify the cell permeability of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, two widely accepted in vitro assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Question: What is the difference between the PAMPA and Caco-2 assays, and which one should I use?

Answer: Both assays are valuable, but they measure different aspects of permeability.

  • PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[5][6] It is a good first-line screen for predicting passive permeability.

  • Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7][8] This model accounts for not only passive diffusion but also active transport and efflux mechanisms.[7][8]

It is often beneficial to use both assays in conjunction. A significant discrepancy between PAMPA and Caco-2 results can indicate the involvement of active transport or efflux.[3]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your test compound, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

  • High and low permeability control compounds (e.g., testosterone and caffeine for high, atenolol for low)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Carefully coat the filter of each well in the filter plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Solutions:

    • Dissolve your test compound and controls in PBS to a final concentration of 10 µM.

    • Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring the coated filters are in contact with the PBS in the acceptor wells.

  • Add Compounds: Add the solutions of your test compound and controls to the appropriate wells of the filter (donor) plate.

  • Incubation: Incubate the plate assembly at room temperature for 5 hours.[6][9]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (V_A * [Acceptor]) / (Area * Time * ([Donor] - [Acceptor])) Where:

      • V_A is the volume of the acceptor well.

      • [Acceptor] is the concentration of the compound in the acceptor well.

      • Area is the surface area of the filter.

      • Time is the incubation time.

      • [Donor] is the initial concentration of the compound in the donor well.

Interpreting the Results:

  • High Permeability: Papp > 1.5 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1.5 x 10⁻⁶ cm/s

Experimental Protocol: Caco-2 Cell Permeability Assay

This assay provides a more biologically relevant measure of intestinal permeability.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Your test compound, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above a predetermined threshold indicates a functional barrier.

  • Prepare Solutions: Dissolve your test compound and controls in HBSS.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with HBSS.

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C for a specified time (e.g., 2 hours).

    • Collect samples from the basolateral chamber at different time points.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions using a similar formula as in the PAMPA assay.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Interpreting the Results:

  • High Permeability: Papp (A to B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp (A to B) < 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A to B) < 1 x 10⁻⁶ cm/s

  • Active Efflux: An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[10]

III. Troubleshooting and Overcoming Poor Permeability

If your experimental results confirm low permeability for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, the following strategies can be employed to improve its cellular uptake.

A. Prodrug Strategies

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[11] This approach is highly effective for transiently masking polar functional groups that hinder membrane permeability.[11]

Question: How can I apply a prodrug strategy to [4-(2-Morpholin-4-ylethoxy)phenyl]methanol?

Answer: The primary hydroxyl group on the benzylic carbon is an ideal handle for prodrug modification. By converting this hydrophilic group into a more lipophilic moiety, you can significantly enhance passive diffusion.

Esterification of the hydroxyl group is a common and effective strategy. The resulting ester is more lipophilic and can readily cross the cell membrane. Once inside the cell, ubiquitous esterase enzymes will cleave the ester bond, releasing the active parent compound.

Esterification Parent [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (Poor Permeability) EsterProdrug Ester Prodrug (Enhanced Permeability) Parent->EsterProdrug Esterification CarboxylicAcid Carboxylic Acid (R-COOH) + Coupling Agent CarboxylicAcid->EsterProdrug Intracellular Intracellular Space EsterProdrug->Intracellular Passive Diffusion ActiveDrug Active Drug (Released Intracellularly) Intracellular->ActiveDrug Esterase Cleavage

General Protocol for Esterification of Benzylic Alcohol:

  • Dissolve [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and a carboxylic acid (e.g., acetic acid, pivalic acid) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by filtering the urea byproduct and purifying the ester prodrug by column chromatography.

While less common for modifying a hydroxyl group directly, it is possible to first convert the alcohol to a leaving group (e.g., a tosylate or mesylate), then displace it with an amine to form an intermediate amine, which can then be acylated to form an amide prodrug. A more direct, albeit advanced, method involves catalytic coupling of the alcohol with an amine.[12][13]

Question: I'm observing low recovery of my compound in the Caco-2 assay. What could be the cause and how can I fix it?

Answer: Low recovery can be due to several factors:

  • Poor aqueous solubility: Highly lipophilic compounds may precipitate in the aqueous assay buffer.

  • Non-specific binding: The compound may adhere to the plastic of the assay plates.

  • Metabolism by Caco-2 cells: Although Caco-2 cells have limited metabolic capacity, some metabolism can occur.

Troubleshooting Steps:

  • Improve Solubility:

    • Include a small percentage of a co-solvent like DMSO in your stock solution (ensure the final concentration in the assay is non-toxic to the cells, typically <1%).

    • Add bovine serum albumin (BSA) to the assay buffer. BSA can help solubilize lipophilic compounds and reduce non-specific binding.[10]

  • Assess Metabolism: Analyze the cell lysates and both apical and basolateral compartments for the presence of metabolites using LC-MS/MS.

  • Check for Non-specific Binding: Perform a control experiment without cells to determine the extent of compound binding to the plate.

B. Structural Modification of the Parent Molecule

Beyond prodrugs, direct modification of the parent molecule can also improve permeability.

Question: Are there any structural modifications to the parent molecule, other than a prodrug approach, that could improve its permeability?

Answer: Yes, although this involves synthesizing new chemical entities. One approach is to modulate the overall lipophilicity and polarity of the molecule.

  • Replacing the Morpholine Ring: While the morpholine ring can enhance solubility, it also contributes to the polarity. Replacing it with a less polar, isosteric group such as a piperidine or a thiomorpholine could increase lipophilicity and improve passive diffusion.

  • Modifying the Phenyl Ring: Addition of small, lipophilic substituents (e.g., a methyl or chloro group) to the phenyl ring can increase the overall lipophilicity of the molecule.

These modifications should be considered carefully, as they may impact the biological activity of the compound.

IV. Workflow for Permeability Enhancement

The following diagram outlines a systematic workflow for diagnosing and addressing poor cell permeability.

Permeability_Workflow Start Start: Poor cell permeability of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol suspected Physicochem Physicochemical Analysis (Lipinski's Rules, LogP, TPSA) Start->Physicochem PAMPA PAMPA Assay (Passive Permeability) Physicochem->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) PAMPA->Caco2 Decision1 Permeability Low? Caco2->Decision1 Efflux Efflux Ratio > 2? Caco2->Efflux Prodrug Prodrug Synthesis (Ester or Amide) Decision1->Prodrug Yes StructuralMod Structural Modification (Analog Synthesis) Decision1->StructuralMod Yes Success Permeability Improved Decision1->Success No Efflux->Prodrug No Efflux->StructuralMod No Validate Re-evaluate Permeability (PAMPA & Caco-2) Efflux->Validate Yes, consider efflux inhibitor co-dosing Prodrug->Validate StructuralMod->Validate Validate->Success

V. References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bhal, N., et al. (2007). Prodrugs for Amines. Molecules, 12(5), 1086-1104.

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Wang, Z., et al. (2018). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 15(11), 5244-5254.

  • Avdeef, A. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597.

  • Hotaling, T., et al. (2016). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 59(17), 7924-7939.

  • Lestari, S., et al. (2018). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by Various Catalysts. ResearchGate.

  • Chemistry Steps. (n.d.). Alcohols to Amides. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2017). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN.

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved from [Link]

  • Madsen, R., et al. (2010). Amide synthesis from alcohols and amines by the extrusion of dihydrogen. Journal of the American Chemical Society, 132(21), 7274-7275.

  • PubChem. (n.d.). 4-Morpholineethanol, alpha-phenyl-. Retrieved from [Link]

  • Wang, D., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaat9918.

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Li, J., et al. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 13(41), 28836-28840.

  • Johnson, T. W., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9536-9546.

  • Ferreira, R. J., & Ferreira, M. J. U. (2021). In Silico Prediction of Permeability Coefficients. Methods in Molecular Biology, 2267, 269-282.

  • Volpe, D. A. (2011). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Expert Opinion on Drug Discovery, 6(1), 69-80.

  • Biosciences. (2021, June 15). Permeability Measurement In Caco 2 Cells. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Morpholine-Containing Inhibitors: From a Simple Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring, a simple six-membered heterocycle, is a cornerstone in modern medicinal chemistry. Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, coupled with its synthetic accessibility, have established it as a "privileged structure" in drug discovery.[1] This guide provides a comparative analysis of morpholine-containing inhibitors, beginning with the basic scaffold of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and expanding to clinically relevant inhibitors targeting key signaling pathways. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this important class of molecules.

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol: A Prototypical Morpholine Scaffold

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol (CAS 852180-76-8) represents a fundamental morpholine-containing structure.[2][3][4][5][6] While specific inhibitory data for this particular molecule is not extensively documented in publicly available literature, its chemical features—a morpholine ring linked via an ethoxy bridge to a phenylmethanol group—make it an excellent starting point for understanding the contributions of the morpholine moiety. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, a common interaction in enzyme active sites, while the overall structure provides a scaffold for further chemical modification to enhance potency and selectivity.

The Morpholine Moiety in Action: A Comparative Look at Targeted Inhibitors

The true power of the morpholine scaffold is realized when it is incorporated into more complex molecules designed to inhibit specific biological targets. Here, we compare several classes of morpholine-containing inhibitors that have demonstrated significant therapeutic potential.

PI3K/mTOR Pathway Inhibitors: The "Dual-Inhibitor" Advantage

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9] The morpholine ring is a key pharmacophore in a number of potent PI3K and dual PI3K/mTOR inhibitors.[9][10][11]

Gedatolisib (PF-05212384): A Case Study in Dual Inhibition

Gedatolisib is an intravenous, pan-class I PI3K and mTOR inhibitor.[12] Its mechanism of action involves binding to the ATP-binding pocket of PI3K and mTOR kinases, thereby blocking the phosphorylation of downstream effectors like Akt.[8][12] This dual inhibition is thought to provide a more complete blockade of the PI3K/mTOR pathway, potentially overcoming resistance mechanisms that can arise with single-target inhibitors.[8][13]

Table 1: Comparison of Morpholine-Containing PI3K/mTOR Inhibitors

InhibitorTarget(s)IC50 ValuesKey Features
Gedatolisib (PF-05212384) Pan-Class I PI3K, mTORp110α: 0.4 nM, p110β: 6 nM, p110γ: 6 nM, p110δ: 8 nM, mTOR: 1 nM[12]Potent dual inhibitor with broad activity against PI3K isoforms.[12][14]
ZSTK474 Pan-Class I PI3KMost potent against PI3Kδ isoform[15]The oxygen of one of the morpholino groups acts as a hydrogen bond acceptor with Val828 in the hinge region of PI3Kδ.[15]
PKI-587 PI3K, mTORNanomolar dual inhibition activity[7]Contains a morpholino-triazine scaffold.[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of a compound like Gedatolisib, a common experimental approach is an in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Test Compound Test Compound Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: Sensitizing Cancer Cells to Therapy

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. Several potent and selective DNA-PK inhibitors incorporate a morpholine ring.

NU7441 (KU-57788): A Selective DNA-PK Inhibitor

NU7441 is a highly potent and selective inhibitor of DNA-PK, with an IC50 of 14 nM.[16] The morpholine ring of NU7441, along with its chromone core, binds within a deep hydrophobic pocket of the DNA-PK catalytic subunit (DNA-PKcs).[17] This interaction is crucial for its inhibitory activity.

Table 2: Comparison of Morpholine-Containing DNA-PK Inhibitors

InhibitorTargetIC50 ValueKey Features
NU7441 (KU-57788) DNA-PK14 nM[16]Highly selective over other PIKK family kinases.[17]
M3814 (Nedisertib) DNA-PKNot specified, but noted to have a morpholine substructure.[18]Interacts with the DNA-PKcs pocket primarily through hydrophobic contacts.[18]

Signaling Pathway: DNA Double-Strand Break Repair by NHEJ

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway.

NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Artemis Artemis DNAPKcs->Artemis activates LigIV_XRCC4_XLF Ligase IV/ XRCC4/XLF DNAPKcs->LigIV_XRCC4_XLF recruits Artemis->DSB processes ends Repaired_DNA Repaired DNA LigIV_XRCC4_XLF->Repaired_DNA ligates NU7441 NU7441 (Inhibitor) NU7441->DNAPKcs inhibits

Caption: The role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and its inhibition by NU7441.

Other Notable Morpholine-Containing Inhibitors

The versatility of the morpholine moiety extends to a wide range of other targets.

  • Neratinib (HKI-272): An irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including HER2 and EGFR, used in the treatment of breast cancer.[19][20][21]

  • Rebastinib (DCC-2036): A "switch control" inhibitor of Abl kinase, including the T315I mutant that is resistant to other inhibitors, for the treatment of chronic myeloid leukemia.

  • Pirimor: A selective insecticide that acts as an aphicide, demonstrating the application of morpholine-containing compounds beyond human therapeutics.[4]

Table 3: Diverse Applications of Morpholine-Containing Inhibitors

InhibitorTarget(s)ApplicationMechanism of Action
Neratinib (HKI-272) HER2, EGFRBreast CancerIrreversible pan-ErbB receptor tyrosine kinase inhibitor.[19][21]
Rebastinib (DCC-2036) Abl1 (WT and T315I), SRC, KDR, FLT3, Tie-2Chronic Myeloid LeukemiaNon-ATP-competitive "switch control" inhibitor of Abl kinase.
Pirimor (Pirimicarb) AcetylcholinesteraseInsecticide (Aphicide)Fast-acting insecticide with contact, translaminar, and fumigant activity.

Conclusion

From the simple, uncharacterized scaffold of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol to the highly potent and selective inhibitors used in the clinic, the morpholine ring has proven to be an invaluable component in drug design. Its ability to form key interactions within enzyme active sites and to improve the pharmacokinetic properties of molecules has led to the development of a diverse array of therapeutic agents. The comparative analysis presented in this guide highlights the chemical and biological versatility of morpholine-containing inhibitors and underscores their continued importance in the pursuit of novel and effective treatments for a wide range of diseases.

References

  • Ballel, L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Syngenta. PIRIMOR® | Insecticide for Aphid control in Fruit, Cereal and Vegetables. [Link]

  • Aparicio, T., et al. (2024). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. MDPI. [Link]

  • Wong, K. K., et al. (2009). A phase I study with neratinib (HKI-272), an irreversible pan ErbB receptor tyrosine kinase inhibitor, in patients with solid tumors. PubMed. [Link]

  • Huang, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • Barlaam, B., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications. [Link]

  • Syngenta. Pirimor 50 DG. [Link]

  • Cortes, J. E., et al. (2019). Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia. NIH. [Link]

  • Chaplin, J. H., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. PMC. [Link]

  • Scott, J. S., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. ACS Publications. [Link]

  • Dolly, S., et al. (2016). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. PubMed Central. [Link]

  • Agroduka Limited. Pirimor 50 WG - 1Kg. [Link]

  • Iacovelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Zhang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]

  • ResearchGate. (2019). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]

  • Agropests. Pirimor 50WG 1kg. [Link]

  • Chalmers, A. J., et al. (2020). Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]

  • ResearchGate. (2019). Pharmacological profile of morpholine and its derivatives. [Link]

  • Wang, H., et al. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC. [Link]

  • Zhang, M., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Jhaveri, K. L., et al. (2016). Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. ASCO Publications. [Link]

  • PubChem. 4-Morpholineethanol, alpha-phenyl-. [Link]

  • MedPath. (2025). Gedatolisib | Advanced Drug Monograph. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • HerbiGuide. PIRIMOR. [Link]

  • López-Tarruella, S., et al. (2012). Neratinib (HKI-272) in the treatment of breast cancer. PubMed. [Link]

  • PharmaCompass. Rebastinib. [Link]

  • Celcuity. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours. [Link]

  • Dana-Farber Cancer Institute. (2019). Study of Neratinib for Patients with HER2-Positive Breast Cancer with Brain Metastases. [Link]

Sources

A Comparative Guide to [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and its key structural analogs, Pimobendan and Vesnarinone. It is intended for researchers, scientists, and professionals in drug development, offering insights into their physicochemical properties, structure-activity relationships, and pharmacological profiles, supported by experimental data and detailed protocols.

Introduction: The Significance of the Morpholinoethoxy Phenyl Scaffold

The morpholinoethoxy phenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules to enhance pharmacokinetic properties such as solubility and metabolic stability. The core compound of our analysis, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, while not a therapeutic agent itself, serves as a valuable starting point for understanding the therapeutic potential of this chemical class. Its structure features a phenyl ring substituted with a hydroxymethyl group and a morpholinoethoxy side chain. The morpholine ring, a saturated heterocycle, is a common feature in many approved drugs due to its favorable properties.

This guide will compare this lead compound with two clinically relevant structural analogs, Pimobendan and Vesnarinone, to elucidate how structural modifications to the core scaffold can lead to profound differences in pharmacological activity and therapeutic application.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key physicochemical parameters for our three compounds of interest.

Property[4-(2-Morpholin-4-ylethoxy)phenyl]methanolPimobendanVesnarinone
Molecular Formula C13H19NO3[1][2]C19H18N4O2[3][4]C22H25N3O4[5]
Molecular Weight ( g/mol ) 237.30[1][2]334.37[3][4]395.5[5]
LogP (Octanol-Water Partition Coefficient) 1.32.92.1
Topological Polar Surface Area (TPSA) 41.5 Ų81.9 Ų69.7 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 354

**Data sourced from PubChem and scientific literature.

Expert Interpretation:

The lower molecular weight and LogP of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol suggest a higher aqueous solubility compared to its more complex analogs, Pimobendan and Vesnarinone. This is a crucial consideration for formulation development. Conversely, the higher LogP of Pimobendan indicates greater lipophilicity, which may facilitate its passage across cellular membranes. The TPSA, a predictor of membrane permeability, is lowest for the lead compound, suggesting it may have more favorable absorption characteristics. These differences highlight the significant impact of structural modifications on the fundamental properties of a drug candidate.

Structure-Activity Relationship (SAR) and Pharmacological Profiles

The subtle and significant structural differences between our lead compound and its analogs directly dictate their interactions with biological targets and, consequently, their pharmacological effects.

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol: A Scaffold with Untapped Potential

The pharmacological profile of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is not extensively documented in publicly available literature. However, the presence of the morpholinoethoxy phenyl moiety is common in a variety of biologically active compounds, including inhibitors of phosphoinositide 3-kinase (PI3K) and FMS-like tyrosine kinase 3 (FLT3).[6][7] This suggests that this scaffold has the potential to be developed into a range of targeted therapies. The hydroxyl group on the phenyl ring also provides a reactive handle for further chemical modification and optimization.

Pimobendan: A Dual-Action Inodilator

Pimobendan is a benzimidazole-pyridazinone derivative used in veterinary medicine for the management of congestive heart failure.[3][8] Its clinical efficacy stems from a dual mechanism of action:

  • Calcium Sensitization: Pimobendan increases the sensitivity of cardiac myofilaments to calcium, enhancing contractility without a corresponding increase in myocardial oxygen demand.[8]

  • Phosphodiesterase III (PDE3) Inhibition: It selectively inhibits PDE3, leading to vasodilation and a reduction in both preload and afterload on the heart.[3][8]

The complex heterocyclic core of Pimobendan is essential for this dual activity, a feature absent in the simpler lead compound.

Vesnarinone: A Quinolone-Based Inotrope with Complex Pharmacology

Vesnarinone, a quinolinone derivative, has been investigated as a positive inotropic agent for heart failure.[9] Its mechanism of action is multifaceted and includes:

  • Modulation of Ion Channels: Vesnarinone is known to affect multiple myocardial ion channels, leading to an increase in intracellular calcium and enhanced cardiac contractility.[10]

  • Inhibition of Cytokine Production: It has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which may contribute to its beneficial effects in heart failure.[9]

The quinolinone scaffold and the piperazine linkage in Vesnarinone are key to its unique pharmacological profile, which differs significantly from both the lead compound and Pimobendan.

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of these molecules, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Phosphodiesterase III (PDE3) Inhibition Assay

Causality Behind Experimental Choices: This assay is critical to determine if the lead compound or its other analogs share the PDE3 inhibitory activity of Pimobendan, a key component of its therapeutic effect. A radiometric assay using [3H]-cGMP is a robust and sensitive method for this purpose.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA, and 15 mM magnesium acetate.

    • Dilute recombinant human PDE3 enzyme in the assay buffer.

    • Prepare a solution of [3H]-cGMP (specific activity ~10-15 Ci/mmol) in the assay buffer.

  • Compound Handling:

    • Prepare stock solutions of test compounds in 100% DMSO.

    • Create a serial dilution series of each compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the diluted test compound.

    • Add 25 µL of the PDE3 enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the [3H]-cGMP solution.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of 0.2 M HCl.

  • Product Quantification:

    • Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for 10 minutes at 30°C to convert the [3H]-GMP product to [3H]-guanosine.

    • Separate the [3H]-guanosine from unreacted [3H]-cGMP using anion-exchange resin columns.

    • Quantify the amount of [3H]-guanosine using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of PDE3 inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (e.g., in a cancer cell line)

Causality Behind Experimental Choices: Given the prevalence of the morpholinoethoxy phenyl scaffold in anti-cancer agents, this assay will assess the potential anti-proliferative activity of the lead compound and its analogs. The MTT assay is a well-established, colorimetric method for measuring cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HT-29, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Concepts

Experimental Workflow: PDE3 Inhibition Assay

PDE3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds 1. Prepare Serial Dilutions of Test Compounds add_compounds 4. Add Compounds to 96-well Plate prep_compounds->add_compounds prep_enzyme 2. Prepare PDE3 Enzyme Solution add_enzyme 5. Add PDE3 Enzyme (Incubate 10 min) prep_enzyme->add_enzyme prep_substrate 3. Prepare [3H]-cGMP Substrate Solution start_reaction 6. Add [3H]-cGMP (Incubate 30 min) prep_substrate->start_reaction add_compounds->add_enzyme add_enzyme->start_reaction stop_reaction 7. Stop Reaction with HCl start_reaction->stop_reaction convert_product 8. Add Nucleotidase (Incubate 10 min) stop_reaction->convert_product separate 9. Separate Product via Anion Exchange convert_product->separate quantify 10. Quantify [3H]-guanosine (Scintillation Counting) separate->quantify calculate_ic50 11. Calculate % Inhibition and Determine IC50 quantify->calculate_ic50

Caption: A stepwise workflow for the in vitro PDE3 inhibition assay.

Signaling Pathway: Pimobendan's Dual Mechanism of Action

Pimobendan_Mechanism cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Pimobendan Pimobendan Ca_Sensitization Increased Ca2+ Sensitivity of Myofilaments Pimobendan->Ca_Sensitization Sensitizes Troponin C PDE3 PDE3 Pimobendan->PDE3 Inhibits Contraction Increased Contractility (Positive Inotropy) Ca_Sensitization->Contraction cAMP Increased cAMP PDE3->cAMP Breaks down Vasodilation Vasodilation (Reduced Preload/Afterload) cAMP->Vasodilation

Caption: The dual mechanism of action of Pimobendan in cardiac and vascular smooth muscle cells.

References

  • [4-(2-Morpholin-4-ylethoxy)phenyl]methanol | C13H19NO3 | CID 7060580 - PubChem. National Center for Biotechnology Information. [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. [Link]

  • Pimobendan - Wikipedia. [Link]

  • Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure - PubMed. [Link]

  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed. [Link]

  • Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed. [Link]

  • Pharmacological activity of new derivatives of morphine - PubMed. [Link]

  • Effects of vesnarinone on morbidity and mortality in patients with heart failure. Vesnarinone Study Group - PubMed. [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. [Link]

  • Vesnarinone: a new inotropic agent for treating congestive heart failure - PubMed. [Link]

  • PIMOBENDAN - gsrs. [Link]

  • Vesnarinone | C22H25N3O4 | CID 5663 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Efficacy of Morpholine-Based Compounds in Targeting the PI3K/Akt/mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling node in cancer.[1] This guide provides a comparative analysis of the efficacy of morpholine-containing compounds, with a focus on the PI3K/Akt/mTOR signaling cascade. While direct biological data for the specific compound [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is not extensively available in the public domain, we will use its structure as a representative example to discuss the potential of this chemical class and compare it to well-characterized PI3K inhibitors.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] The pathway is initiated by the activation of receptor tyrosine kinases, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to modulate a plethora of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes that favor tumorigenesis.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Comparative Efficacy of PI3K Inhibitors

The morpholine ring is a key feature in several potent PI3K inhibitors. Its presence is often associated with improved pharmacokinetic properties.[1] To understand the potential efficacy of a compound like [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, it is instructive to compare the performance of established morpholine-containing and other PI3K inhibitors across various cell lines.

CompoundTarget(s)Cell LineIC50 (µM)Reference
Buparlisib (BKM120) Pan-class I PI3KU87MG (Glioblastoma)0.13[3]
A2780 (Ovarian)0.93[4]
MM.1S (Multiple Myeloma)<1[5]
Pictilisib (GDC-0941) Pan-class I PI3KU87MG (Glioblastoma)0.28-0.95[6]
IGROV1 (Ovarian)~0.3[7]
A2780 (Ovarian)0.14[1]
Idelalisib (CAL-101) PI3KδMalignant B-cells0.0025
TMD8 (DLBCL)0.024[8]
LY294002 PI3KDLD-1 (Colon)Growth Inhibition[9]
LoVo (Colon)Growth Inhibition[9]
Compound 3d Putative AnticancerHepG2 (Liver)8.50[10]
Compound 3e Putative AnticancerHepG2 (Liver)12.76[10]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that the efficacy of PI3K inhibitors is highly dependent on both the specific compound and the genetic context of the cancer cell line. For instance, Idelalisib, a selective PI3Kδ inhibitor, shows remarkable potency in B-cell malignancies where the delta isoform is hyperactivated.[11] In contrast, pan-PI3K inhibitors like Buparlisib and Pictilisib exhibit broader activity across various solid tumors.[3][7] Notably, several novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated promising cytotoxic activity against the HepG2 liver cancer cell line, with IC50 values in the low micromolar range.[10][12]

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of a novel compound such as [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a series of well-defined in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Seed Cells Treatment Treat with Compound Start->Treatment Incubate_MTT Add MTT & Incubate Treatment->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance End Calculate IC50 Read_Absorbance->End

Caption: MTT Assay Workflow.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.

Principle: A specific, cell-permeant substrate for caspase-3 and -7 consists of a four-amino-acid peptide (DEVD) conjugated to a nucleic acid-binding dye. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, releasing the dye to bind to DNA and fluoresce, which can be measured by flow cytometry.[14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a buffer containing the Caspase-3/7 substrate and a dead cell stain (e.g., SYTOX AADvanced) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, apoptotic cells will be positive for the caspase substrate, and necrotic cells will be positive for the dead cell stain.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Apoptosis_Assay node_style node_style Treat Treat Cells Harvest Harvest Cells Treat->Harvest Stain Stain with Caspase-3/7 and Dead Cell Dyes Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Cells Analyze->Quantify

Caption: Apoptosis Assay Workflow.

Conclusion

The morpholine moiety is a valuable component in the design of PI3K inhibitors, contributing to potent and selective compounds with favorable pharmacological properties. While the specific efficacy of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol remains to be publicly characterized, its structural similarity to known PI3K inhibitors suggests it warrants further investigation. By employing standardized and robust in vitro assays, researchers can systematically evaluate the potential of this and other novel morpholine-containing compounds to effectively target the PI3K/Akt/mTOR pathway, a critical step in the development of next-generation cancer therapeutics.

References

  • Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & García-Echeverría, C. (2008). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. Molecular Cancer Therapeutics, 7(7), 1851-1863.
  • Abuarqoub, D., Al-Qaisi, J., Hamdan, I. I., Al-Hiari, Y., & Bustanji, Y. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3329-3339.
  • Abuarqoub, D., Al-Qaisi, J., Hamdan, I. I., Al-Hiari, Y., & Bustanji, Y. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Center for Biotechnology Information. Retrieved from [Link]

  • Gharaibeh, M. Z., & Al-Hiari, Y. M. (2017). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Journal of Oncology, 2017, 1-8.
  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Workman, P. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
  • Al-Qaisi, J., Abuarqoub, D., Hamdan, I. I., & Al-Hiari, Y. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. Retrieved from [Link]

  • Sarkis, D., & Rosenberg, J. E. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 20(21), 5486-5495.
  • Semba, S., Itoh, N., & Takeda, H. (2004). The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells. Clinical Cancer Research, 10(5), 1967-1973.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Belozerov, V. E., & Klyba, L. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-810.
  • Hart, S., Novotny-Diermayr, V., Vundu, G., & Kofler, M. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PLoS One, 8(2), e55674.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 14(2), 125-143.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Burger, M. T., Pecchi, S., Wagman, A., Ni, Z. J., Knapp, M., Hendrickson, T., ... & Maira, S. M. (2011). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. AACR Journals. Retrieved from [Link]

  • Reif, S., Flinn, I., Schreder, M., Fowler, N., Thress, K., & Johnson, P. (2017). PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors. PLOS ONE, 12(4), e0175798.
  • PubChem. (n.d.). 4-Morpholineethanol, alpha-phenyl-. Retrieved from [Link]

  • Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
  • Consensus. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). {4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanol. Retrieved from [Link]

Sources

An Investigative Guide to [4-(2-Morpholin-4-ylethoxy)phenyl]methanol: A Research Primer for Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Embracing the Unknown in Drug Discovery

In the landscape of chemical biology and drug discovery, we often encounter compounds with known structures but uncharacterized biological effects. [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is one such molecule. While public domain literature and databases currently lack specific data on its biological activity, its structural motifs suggest a high potential for interaction with key cellular signaling pathways.

This guide is structured not as a comparison of existing data, but as a comprehensive roadmap for the independent investigation and verification of the potential effects of this compound. It is designed to provide fellow researchers with a logical, scientifically rigorous framework to explore its properties, from initial screening to potential mechanism of action studies. We will leverage the known biological activities of structurally related compounds to build a strong, data-driven rationale for its investigation.

Compound Identification and Physicochemical Properties

A crucial first step in any investigation is to confirm the identity and basic properties of the molecule .

PropertyValueSource
IUPAC Name [4-(2-morpholin-4-ylethoxy)phenyl]methanolN/A
CAS Number 852180-76-8[1]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
Synonyms {4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanol[1]

Scientific Rationale for Investigation: The Promise of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[2] Its presence in a molecule can enhance potency, modulate pharmacokinetic properties, and provide crucial interactions with biological targets.[3]

Compounds containing a morpholine ring have shown diverse pharmacological effects, including:

  • Anticancer Activity: Many morpholine derivatives have been investigated as anticancer agents, targeting cell signaling pathways that are often dysregulated in cancer.[4][5]

  • Kinase Inhibition: The morpholine moiety is a key feature in numerous kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway.[6][7] It often acts as a "hinge-binder," forming a critical hydrogen bond with the kinase's ATP-binding pocket.[8][9]

  • Neuroprotective Effects: The morpholine scaffold is also found in compounds being explored for the treatment of neurodegenerative diseases, acting on targets such as cholinesterases and monoamine oxidases.[10]

  • Anti-inflammatory and Antiviral Properties: The versatility of the morpholine ring extends to compounds with anti-inflammatory and antiviral activities.[11][12]

Given that [4-(2-Morpholin-4-ylethoxy)phenyl]methanol possesses this key functional group, it is reasonable to hypothesize that it may exhibit biological activity in one or more of these areas, with a particular emphasis on kinase inhibition and anticancer effects due to the prevalence of this activity in related structures.

A Proposed Experimental Workflow for Independent Verification

The following is a detailed, step-by-step methodology for the independent verification of the biological effects of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol. This workflow is designed to be self-validating, with clear decision points and progression from broad screening to more focused mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Evaluation A Compound Acquisition & QC (Purity >95% by NMR, LC-MS) B Broad Spectrum Cytotoxicity Assay (e.g., NCI-60 Cell Line Panel) A->B Initial Characterization C Kinase Panel Screen (Broad panel of representative kinases) A->C Initial Characterization D IC50 Determination in Sensitive Cell Lines B->D If cytotoxic hits observed G Computational Target Prediction C->G Hypothesize target H In Vitro Kinase Assays with Purified Enzyme C->H If kinase inhibition identified E Orthogonal Cytotoxicity Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E Validate cytotoxicity F Affinity-based Target Identification (e.g., Chemical Proteomics) E->F Identify molecular target I Western Blot Analysis of Downstream Signaling (e.g., p-Akt, p-S6K) H->I Confirm cellular mechanism J Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) I->J Confirm target engagement in cells K Pharmacokinetic Profiling (ADME studies) J->K Transition to in vivo studies L Xenograft Tumor Model Efficacy Studies K->L M Preliminary Toxicology Assessment L->M

Caption: Proposed experimental workflow for the characterization of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

Phase 1: Initial Screening

Objective: To broadly assess the biological activity of the compound and generate initial hypotheses.

Protocol 1: Broad Spectrum Cytotoxicity Screening

  • Compound Preparation: Prepare a 10 mM stock solution of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in DMSO.

  • Cell Culture: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tumor types.

  • Assay: Seed cells in 96-well plates and treat with a range of concentrations of the compound (e.g., 0.01 to 100 µM) for 72 hours.

  • Readout: Use a cell viability assay, such as the Sulforhodamine B (SRB) assay, to determine the concentration at which cell growth is inhibited by 50% (GI50).

  • Rationale: This provides an unbiased assessment of the compound's potential anticancer activity across a wide range of cancer types.

Protocol 2: Kinase Panel Screen

  • Assay Format: Submit the compound to a commercial or in-house kinase screening service (e.g., using radiometric, fluorescence, or luminescence-based assays).

  • Kinase Selection: Screen against a broad panel of kinases (e.g., >100 kinases) representing different branches of the kinome.

  • Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM).

  • Rationale: This will rapidly identify potential kinase targets and provide initial selectivity data. The prevalence of morpholine-containing compounds as kinase inhibitors makes this a high-priority screen.[6][13]

Phase 2: Hit Validation and Target Identification

Objective: To confirm initial hits and identify the molecular target(s).

Protocol 3: IC50 Determination and Orthogonal Assays

  • IC50 Determination: For cell lines that showed sensitivity in the initial screen, perform a more detailed dose-response curve to accurately determine the IC50 value.

  • Apoptosis Assay: Treat sensitive cells with the compound at 1x and 5x the IC50 and assess for markers of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry).

  • Cell Cycle Analysis: Treat cells as above and analyze cell cycle distribution by propidium iodide staining and flow cytometry.

  • Rationale: These experiments will validate the cytotoxic effect and provide initial insights into the mechanism of cell death.

Phase 3: Mechanism of Action Studies

Objective: To elucidate the molecular mechanism by which the compound exerts its effects.

Protocol 4: In Vitro Kinase Assays and Downstream Signaling

  • In Vitro Kinase Assay: If a kinase target was identified, perform an in vitro kinase assay using the purified enzyme to determine the IC50 for direct inhibition.

  • Western Blotting: Treat sensitive cells with the compound and probe for the phosphorylation status of key downstream substrates of the identified kinase. For example, if the target is PI3K, assess the phosphorylation of Akt and S6 kinase.

  • Rationale: This will confirm direct target inhibition and its effect on the relevant signaling pathway within the cell.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound [4-(2-Morpholin-4-ylethoxy)phenyl]methanol (Hypothetical Inhibitor) Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: A hypothetical PI3K/Akt signaling pathway that could be investigated.

Comparative Analysis with Known Alternatives (A Forward Look)

Once sufficient data has been generated for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a comprehensive comparison with known alternatives can be performed. For instance, if it is identified as a PI3K inhibitor, its performance would be benchmarked against compounds like:

  • Idelalisib (Zydelig®): A PI3Kδ selective inhibitor.

  • Alpelisib (Piqray®): A PI3Kα selective inhibitor.

  • ZSTK474: A pan-Class I PI3K inhibitor.[9]

The key comparison points would include:

Parameter[4-(2-Morpholin-4-ylethoxy)phenyl]methanolAlternative 1Alternative 2
Potency (IC50) To be determinedKnown valueKnown value
Selectivity To be determinedKnown profileKnown profile
Cellular Efficacy To be determinedKnown valueKnown value
In Vivo Efficacy To be determinedKnown valueKnown value
Safety Profile To be determinedKnown profileKnown profile

Conclusion and Future Directions

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol represents an intriguing, yet uncharacterized, chemical entity. Its structural similarity to a multitude of biologically active compounds, particularly kinase inhibitors, provides a strong rationale for its investigation. The experimental workflow detailed in this guide offers a robust and logical path to uncovering its potential biological effects. By systematically progressing from broad screening to detailed mechanistic studies, researchers can independently verify its activity and contribute valuable knowledge to the scientific community. The data generated will not only elucidate the function of this specific molecule but may also provide broader insights into the structure-activity relationships of morpholine-containing compounds.

References

  • (This reference is a placeholder for the source of compound acquisition and initial QC)
  • (This reference is a placeholder for the NCI-60 cell line panel methodology)
  • Abu-Arqoub, D., Al-Qaisi, J., Al-Hiari, Y., & Al-Zoubi, M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3163-3176. [Link]

  • (Reference for general anti-inflammatory properties of morpholine compounds)
  • (Reference for the general biological activity of the morpholine scaffold)
  • (Reference for morpholine in kinase inhibition)
  • (Reference for morpholine in PI3K inhibitors)
  • (Reference for morpholine in neurodegener
  • (Reference for morpholine in modul
  • (Reference for morpholine compounds in CNS tumors)
  • (Reference for antiviral properties of morpholine compounds)
  • (This reference is a placeholder for a specific kinase screening service or methodology)
  • (This reference is a placeholder for apoptosis assay protocols)
  • (This reference is a placeholder for cell cycle analysis protocols)
  • (Reference for PI3K/Akt/mTOR p
  • (Reference for morpholine as a hinge-binder)
  • (This reference is a placeholder for CETSA protocol)
  • (Reference for ZSTK474 as a pan-PI3K inhibitor)

Sources

Assessing the Selectivity Profile of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity profile. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and increasing therapeutic efficacy.[1] This guide provides a comprehensive framework for assessing the selectivity of the novel compound, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol .

While specific biological data for this compound is not yet publicly available, its structural features, particularly the morpholine moiety, are prevalent in a number of known kinase inhibitors.[2] This suggests that [4-(2-Morpholin-4-ylethoxy)phenyl]methanol may exhibit inhibitory activity against one or more protein kinases. This guide, therefore, presents a proposed investigational roadmap. We will compare its hypothetical performance against well-characterized inhibitors of key kinase families that are frequently modulated by morpholine-containing compounds: PI3K, VEGFR, and c-Met.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity can be a significant challenge.[4] Non-selective kinase inhibitors can lead to a range of adverse effects due to the inhibition of unintended targets.[1][5] Conversely, a well-defined selectivity profile can illuminate the primary mechanism of action and guide the clinical development strategy. In some instances, multi-targeted inhibitors can be advantageous, but this polypharmacology must be rational and well-understood.[6]

Comparator Compounds: Establishing a Baseline

To provide a meaningful context for the selectivity assessment of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, we have selected the following well-characterized kinase inhibitors as comparators:

  • LY294002: A potent and relatively selective inhibitor of phosphoinositide 3-kinases (PI3Ks).[7][8] While widely used as a research tool, it is known to have off-target effects on other kinases.[9][10]

  • PF-00337210: A highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11]

  • Foretinib: A multi-targeted inhibitor of c-Met and VEGFR2, among other kinases.[12][13]

These compounds represent a spectrum of selectivity, from the relatively specific to the multi-targeted, providing a robust framework for comparison.

Hypothetical Comparative Selectivity Profile

The following table illustrates how the selectivity data for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, once generated, could be presented in comparison to the selected reference compounds. The data for the comparator compounds are based on publicly available information, while the data for the topic compound is presented as a hypothetical example to guide interpretation.

Kinase Target[4-(2-Morpholin-4-ylethoxy)phenyl]methanol (IC50, nM)LY294002 (IC50, nM)PF-00337210 (IC50, nM)Foretinib (IC50, nM)
PI3Kα TBD1,400[8]>10,000>10,000
VEGFR2 TBD>10,00012[14]0.9[13]
c-Met TBD>10,000>10,0000.4[13]
p38α TBD>50,000>10,000>10,000
EGFR TBD>50,000[7]>10,000>10,000

TBD: To Be Determined

Interpreting the Data: A low IC50 value indicates high potency. By comparing the IC50 values across a panel of kinases, a selectivity profile emerges. For instance, a compound with a low nanomolar IC50 for VEGFR2 and micromolar or higher IC50 values for other kinases would be considered highly selective for VEGFR2.

Experimental Workflows for Selectivity Profiling

To generate the data for a comprehensive comparison, a tiered experimental approach is recommended. This workflow ensures a systematic and resource-efficient evaluation of the compound's selectivity.

G cluster_0 Tier 1: Broad Kinase Screening cluster_1 Tier 2: Potency and Selectivity Confirmation cluster_2 Tier 3: Cellular Activity and Off-Target Validation A Initial Kinome Scan (e.g., against 100-400 kinases) B IC50 Determination for Primary Hits A->B Identify primary targets C Dose-Response Curves B->C Quantify potency D Target Phosphorylation Assays (e.g., p-AKT, p-VEGFR2) C->D Confirm on-target activity in cells E Cellular Phenotypic Assays (e.g., proliferation, migration) D->E Assess functional consequences F Cytotoxicity Assays (e.g., MTT assay) E->F Evaluate general toxicity

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate positive and negative controls.

1. Broad Kinase Panel Screening

  • Rationale: To obtain an initial, broad overview of the compound's kinase inhibitory activity across the human kinome. This unbiased approach can identify both expected and unexpected targets.

  • Methodology:

    • Outsource the screening to a reputable contract research organization (CRO) that offers a large kinase panel (e.g., 100-400 kinases).[15][16]

    • Provide the compound of interest, [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, and the comparator compounds (LY294002, PF-00337210, Foretinib) at a concentration of 1 µM.

    • The CRO will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the presence of the test compounds.[17]

    • The results will be provided as a percentage of kinase activity remaining relative to a DMSO control.

2. In Vitro IC50 Determination

  • Rationale: To quantify the potency of the compound against the primary hits identified in the broad kinase screen.

  • Methodology:

    • For each confirmed primary target kinase, prepare a series of 10-point, 3-fold serial dilutions of the test compounds, starting from a high concentration (e.g., 10 µM).

    • Perform in vitro kinase assays using a suitable format (e.g., ADP-Glo™, HTRF®).

    • Incubate the kinase, substrate, ATP, and serially diluted compound for a specified time at room temperature.

    • Measure the kinase activity and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Cellular Target Engagement and Pathway Modulation

  • Rationale: To confirm that the compound can inhibit its target kinase within a cellular context and modulate the downstream signaling pathway.

  • Methodology (Example for PI3K/AKT Pathway):

    • Culture a suitable cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) in 96-well plates.

    • Treat the cells with serial dilutions of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol and the comparator, LY294002, for 2 hours.

    • Lyse the cells and perform a cellular immunoassay (e.g., ELISA, Western blot, or a FRET-based assay like LanthaScreen™) to detect the phosphorylation of AKT at Ser473, a downstream marker of PI3K activity.[18][19][20]

    • Quantify the levels of phosphorylated AKT relative to total AKT and determine the IC50 for the inhibition of pathway signaling.

G cluster_0 PI3K/AKT Signaling Pathway cluster_1 Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Activation Inhibitor LY294002 or [4-(2-Morpholin-4-ylethoxy)phenyl]methanol Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway.

4. Cellular Proliferation and Cytotoxicity Assay (MTT Assay)

  • Rationale: To assess the overall effect of the compound on cell viability and to distinguish between targeted anti-proliferative effects and general cytotoxicity.[21]

  • Methodology:

    • Seed cancer cell lines relevant to the identified kinase targets (e.g., HUVEC for VEGFR2, A549 for c-Met) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[22][23]

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks

The systematic assessment of a compound's selectivity profile is a cornerstone of modern drug discovery.[4] By employing a tiered approach, from broad kinome screening to specific cellular assays, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities. For [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, this guide provides a robust framework for its evaluation. The comparison with well-characterized inhibitors like LY294002, PF-00337210, and Foretinib will enable a clear positioning of this novel compound in the landscape of kinase inhibitors. The resulting data will be invaluable for making informed decisions about its future development as a research tool or a therapeutic agent.

References

  • A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. Retrieved from [Link]

  • Exploring the specificity of the PI3K family inhibitor LY294002. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. (2008). AACR Journals. Retrieved from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the specificity of the PI3K family inhibitor LY294002. (2007). ResearchGate. Retrieved from [Link]

  • LY294002 | PI3K inhibitor. (n.d.). Cellagen Technology. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. (2010). AACR Journals. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021). bioRxiv. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Exploring the specificity of the PI3K family inhibitor LY294002. (2007). PubMed. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. (2018). ResearchGate. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. Retrieved from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2021). MDPI. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). ResearchGate. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. (2006). ASCO Publications. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Retrieved from [Link]

  • Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model. (2014). PLOS. Retrieved from [Link]

  • Correction: Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. (2022). PLOS One. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the in-vivo performance of kinase inhibitors is paramount. This guide provides a detailed comparative analysis of the in vivo efficacy of compounds featuring the [4-(2-Morpholin-4-ylethoxy)phenyl] moiety, with a primary focus on Gefitinib, a cornerstone epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will delve into the mechanistic underpinnings, established experimental models, and comparative efficacy data to provide a comprehensive resource for preclinical research.

Introduction: The Significance of the Morpholinoethoxy Moiety

The morpholinoethoxy group is a key structural feature in a class of synthetic anilinoquinazoline compounds that have demonstrated significant antitumor activity.[1][2] This moiety often confers favorable pharmacokinetic properties and potent inhibitory activity against specific tyrosine kinases. While "[4-(2-Morpholin-4-ylethoxy)phenyl]methanol" itself is a foundational chemical structure, its core principles are best exemplified in clinically approved drugs like Gefitinib (Iressa®). Gefitinib was the first selective inhibitor of EGFR's tyrosine kinase domain and serves as an excellent model for understanding the in vivo potential of related compounds.[3] This guide will use Gefitinib as the primary exemplar to illustrate the in vivo efficacy and methodologies for evaluating compounds with this shared chemical heritage.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib and related compounds exert their therapeutic effect by inhibiting the signal transduction pathways mediated by the epidermal growth factor receptor (EGFR).[1][4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][5]

Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing ATP from binding and thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling.[1][3][4][5] This targeted inhibition ultimately leads to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.[2][5][6] The efficacy of Gefitinib is particularly pronounced in tumors harboring activating mutations in the EGFR gene, which render the cancer cells dependent on EGFR signaling for their survival.[2][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

In Vivo Efficacy Evaluation: Methodologies and Models

The preclinical in vivo assessment of kinase inhibitors like Gefitinib is crucial for determining their therapeutic potential.[7] Xenograft models, particularly those using human cancer cell lines or patient-derived tumors (PDX), are the gold standard for these evaluations.[1][8]

Standard Xenograft Model Protocol

A typical in vivo efficacy study involves the subcutaneous implantation of human tumor cells into immunocompromised mice.[9]

Step-by-Step Protocol:

  • Animal Model: Male athymic nude mice (nu/nu genotype), typically 6-8 weeks old and weighing 20-25 g, are commonly used.[9] All animal studies must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

  • Cell Culture and Implantation: Human non-small cell lung cancer (NSCLC) cell lines, such as those with known EGFR mutations (e.g., H3255, PC-9) or wild-type EGFR (e.g., A549, H157), are cultured under standard conditions.[1][10] Cells are harvested and suspended in a suitable medium, often mixed with Matrigel, to enhance tumor growth.[9] A suspension of 5 x 10^6 cells is typically injected subcutaneously into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[11]

  • Drug Administration: Gefitinib or the test compound is administered, typically via oral gavage, at various dose levels (e.g., 50, 100, 150 mg/kg/day).[9][12] The vehicle control group receives the same formulation without the active compound.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity), survival analysis, and pharmacodynamic marker analysis from tumor biopsies.[11][13]

  • Pharmacodynamic Analysis: To confirm target engagement, tumor tissues can be collected at the end of the study or at specific time points post-dosing to analyze the phosphorylation status of EGFR and downstream signaling proteins like ERK and Akt via Western blotting or immunohistochemistry.[9][14]

Patient-Derived Xenograft (PDX) Models

PDX models, where tumor fragments from a patient are directly implanted into mice, are gaining prominence as they better recapitulate the heterogeneity and molecular characteristics of human tumors.[8][15] The general protocol is similar to cell line-derived xenografts, but the establishment and characterization of the PDX model are critical initial steps.[8]

Comparative In Vivo Efficacy Data

The in vivo efficacy of Gefitinib has been demonstrated in numerous preclinical studies. The following tables summarize representative data from various xenograft models.

Table 1: In Vivo Efficacy of Gefitinib in NSCLC Xenograft Models

Tumor ModelEGFR StatusDose and ScheduleRoute of AdministrationOutcomeReference
H322Sensitive60 mg/kg, daily (5/7 days) for 4 weeksIntraperitonealSignificant tumor growth delay[10]
H157Resistant50 mg/kg, daily (5/7 days) for 3 weeksIntraperitonealNo tumor growth delay[10]
LN229-EGFRvIIIMutant150 mg/kg, single doseOralDose-dependent inhibition of pERK[9]
PC-9 (Brain Metastasis Model)Mutant50, 100, 200 mg/kgOralDose-dependent increase in brain concentration and pEGFR modulation[12]
A549 (Cisplatin-Resistant)Wild-TypeNot specifiedNot specifiedSignificant inhibition of tumor growth in the initial weeks[16]

Table 2: Comparison of Gefitinib and Erlotinib

FeatureGefitinibErlotinibReference
Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase[3][17]
Indications NSCLC with EGFR mutationsNSCLC, Pancreatic Cancer[3][17]
Common Adverse Events Rash, diarrhea, acneiform eruption, mucositisRash, diarrhea, acneiform eruption, mucositis[18]
Comparative Efficacy Similar progression-free survival in NSCLCSimilar progression-free survival in NSCLC[18]
Safety Profile Generally considered to have a better safety profile in some studiesHigher incidence of some dermal side effects reported in comparative studies[18]

Pharmacokinetics and Toxicity Profile

Understanding the pharmacokinetic (PK) and toxicity profiles is essential for interpreting in vivo efficacy data.

Pharmacokinetics

In mice, Gefitinib demonstrates extensive tissue distribution, with the exception of the brain.[19] Following intravenous administration at 10 mg/kg, the terminal half-life is approximately 2.6 hours.[20] Oral administration of doses ranging from 50 to 200 mg/kg results in a dose-dependent increase in plasma and brain concentrations.[12] However, Gefitinib is a substrate of the P-glycoprotein (P-gp) efflux transporter, which limits its active penetration across the blood-brain barrier.[12]

Toxicity

The most common toxicities associated with EGFR inhibitors like Gefitinib are cutaneous, including rash, itching, and hair loss.[18][21] In animal models, these toxicities are also dose-dependent.[21] Weight loss can be observed at higher doses and is an important parameter to monitor during in vivo studies.[13][21] Interestingly, some studies suggest that weekly dosing regimens may offer similar or even better efficacy with reduced toxicity compared to daily dosing.[2][14]

Discussion and Future Directions

The in vivo efficacy of kinase inhibitors containing the morpholinoethoxy moiety, exemplified by Gefitinib, is well-established, particularly in EGFR-driven cancers. The choice of an appropriate in vivo model, careful consideration of the dosing regimen, and comprehensive pharmacodynamic analysis are critical for the successful preclinical evaluation of novel compounds in this class.

Future research in this area should focus on:

  • Overcoming Resistance: Investigating mechanisms of acquired resistance to these inhibitors and developing strategies to overcome them, such as combination therapies.[11][15]

  • Improving Brain Penetration: Designing new compounds with improved ability to cross the blood-brain barrier to treat brain metastases.

  • Exploring Novel Combinations: Evaluating the synergistic effects of these kinase inhibitors with other targeted agents or conventional chemotherapy to enhance their antitumor activity.[1][22][23]

  • Personalized Medicine: Utilizing PDX models to identify biomarkers that can predict which patients are most likely to respond to treatment with these inhibitors.

By building upon the extensive knowledge base of compounds like Gefitinib, researchers can accelerate the development of the next generation of more effective and safer kinase inhibitors for cancer therapy.

References

  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. (2008). Molecular Cancer Therapeutics. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2017). PLoS ONE. [Link]

  • Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. (2020). CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis. (2013). Lung Cancer. [Link]

  • Sulfated Polysaccharide-Rich Fractions from Spirulina Platensis (SPPs) Exert Multi-Target Anticancer Activity in Non-Small Cell Lung Cancer (NSCLC) Cells. (2023). Marine Drugs. [Link]

  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. (2018). International Journal of Nanomedicine. [Link]

  • A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans. (2017). The AAPS Journal. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Gefitinib-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration. (2019). International Journal of Molecular Sciences. [Link]

  • In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. (2013). Neoplasia. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (2019). The Indian Journal of Medical Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). Journal of Nippon Medical School. [Link]

  • Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM). (2018). Xenobiotica. [Link]

  • In vivo effects of gefitinib. (2005). ResearchGate. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (2017). Oncotarget. [Link]

  • What is the mechanism of Gefitinib?. (2024). Patsnap Synapse. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. (2019). Cells. [Link]

  • Gefitinib (an EGFR tyrosine kinase inhibitor) plus anlotinib (an multikinase inhibitor) for untreated, EGFR-mutated, advanced non-small cell lung cancer (FL-ALTER): a multicenter phase III trial. (2024). Journal of Hematology & Oncology. [Link]

  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (2017). Oncology Letters. [Link]

  • Gefitinib inhibits tumor cell growth in EGFR mutant PDX model and its... (2023). ResearchGate. [Link]

  • Where next for gefitinib in patients with lung cancer?. (2005). The Lancet Oncology. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount to both personal safety and the integrity of our work. This guide provides essential, immediate safety and logistical information for the handling of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, a compound that, while promising in its applications, demands rigorous adherence to safety protocols due to its hazardous nature. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Risks: Hazard Profile of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol

[4-(2-Morpholin-4-ylethoxy)phenyl]methanol is classified as a hazardous substance with the following primary risks.[1]

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1]

  • Severe Skin Corrosivity: It is capable of causing severe skin burns upon contact.[1]

  • Serious Eye Damage: Direct contact can lead to serious and potentially irreversible eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

Given these hazards, a multi-faceted approach to personal protective equipment (PPE) is not just recommended, but mandatory.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the first line of defense. The following table summarizes the essential PPE for handling [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 5-mil thickness). Double-gloving is recommended.Provides a robust barrier against a corrosive solid. Nitrile and neoprene offer good resistance to alcohols and caustic substances.[1] Given the aromatic nature of the compound, regular glove changes are crucial.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles, preventing severe eye damage.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material.Prevents skin contact with the corrosive solid.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if not handled within a certified chemical fume hood.Mitigates the risk of inhaling irritating dust particles.[1]
A Deeper Look at Glove Selection

While the Safety Data Sheet (SDS) for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol mandates the use of protective gloves, it does not specify the most resistant material.[1] A logical approach, grounded in the principles of chemical compatibility, is to consider the compound's structural components: an aromatic ring, an alcohol, and a morpholine moiety.

  • Nitrile gloves generally provide good protection against alcohols, greases, and some acids and bases.[1] However, their resistance to aromatic solvents can be limited.[1]

  • Neoprene gloves also offer excellent resistance to alcohols and caustics.[1]

Given that [4-(2-Morpholin-4-ylethoxy)phenyl]methanol is a solid, the immediate permeation risk is lower than with a liquid. However, the corrosive nature of the compound necessitates a cautious approach. Therefore, the recommendation is to use either nitrile or neoprene gloves with a minimum thickness of 5-mil . It is critical to inspect gloves for any signs of degradation and to change them immediately if contact with the chemical is suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the solid in the fume hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully transfer to the reaction vessel handle_weigh->handle_transfer handle_dissolve Dissolve in the appropriate solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate all surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose_solid Dispose of solid waste in a labeled container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of liquid waste as per institutional guidelines cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose_liquid->cleanup_remove_ppe

Caption: Workflow for the safe handling of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol.

1. Preparation:

  • Donning PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles, and finally, your gloves. If a respirator is required, ensure it is properly fitted.

  • Fume Hood Verification: All handling of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol should be conducted in a certified chemical fume hood to mitigate inhalation risks.[1]

  • Material Assembly: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them inside the fume hood.

2. Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the solid to the reaction vessel.

  • Dissolution: If dissolving the compound, add the solvent slowly to avoid splashing.

3. Cleanup:

  • Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent, followed by soap and water.

  • Solid Waste: Dispose of any contaminated weighing paper, gloves, and other solid materials in a clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing [4-(2-Morpholin-4-ylethoxy)phenyl]methanol should be disposed of in a designated, labeled liquid hazardous waste container.

  • PPE Removal: Remove your PPE in the reverse order it was put on: gloves first, then face shield/goggles, and finally your lab coat. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: All solid waste contaminated with [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, including gloves, weighing paper, and paper towels, must be placed in a sealed and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: The preferred method for the disposal of morpholine compounds is incineration by a licensed hazardous waste disposal company.[2] Always follow your institution's specific guidelines for hazardous waste disposal.

Occupational Exposure Limits: A Precautionary Approach

As is common with many research chemicals, there are no established Occupational Exposure Limits (OELs) for [4-(2-Morpholin-4-ylethoxy)phenyl]methanol from regulatory bodies like OSHA or NIOSH. In the absence of a specific OEL, a conservative approach based on the principles of "Occupational Exposure Banding" is recommended. Given that the compound is known to cause severe skin burns and eye damage, it should be treated as a substance with a high hazard potential, warranting stringent engineering controls (i.e., the use of a chemical fume hood) and a comprehensive PPE ensemble.

By adhering to these detailed protocols, researchers can confidently handle [4-(2-Morpholin-4-ylethoxy)phenyl]methanol, ensuring both their personal safety and the continued advancement of scientific discovery.

References

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92). Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Morpholin-4-ylethoxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(2-Morpholin-4-ylethoxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.